2-Fluoro-5-methoxybenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQGAKXUDFXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630275 | |
| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161643-29-4 | |
| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-5-methoxybenzyl alcohol physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 2-Fluoro-5-methoxybenzyl alcohol, alongside experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds and general methodologies are included for reference and guidance.
Core Physical Properties
| Property | This compound | 2-Fluoro-5-methoxybenzaldehyde (Precursor) | 5-Fluoro-2-methoxybenzyl alcohol (Isomer) |
| CAS Number | 161643-29-4 | 105728-90-3 | 426831-32-5 |
| Molecular Formula | C₈H₉FO₂ | C₈H₇FO₂ | C₈H₉FO₂ |
| Molecular Weight | 156.16 g/mol | 154.14 g/mol | 156.15 g/mol |
| Appearance | White powder | - | Colorless oil[1] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | 229-230 °C | 242 °C[2] |
| Density | Not available | 1.237 g/mL at 25 °C | 1.2 ± 0.1 g/cm³[2] |
| Solubility | Not available | Not available | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |
| Refractive Index | Not available | n20/D 1.532 | 1.511[2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. The following is a generalized protocol for the synthesis of this compound from 2-Fluoro-5-methoxybenzaldehyde.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 2-Fluoro-5-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Determination of Physical Properties
The following are generalized protocols for determining key physical properties of an organic compound like this compound.
Melting Point Determination (for a solid):
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
Boiling Point Determination (for a liquid, can be adapted for a molten solid):
-
Place a small amount of the liquid into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and heat it in a heating bath (e.g., oil bath).
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of this compound.
References
In-Depth Technical Guide: 2-Fluoro-5-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzyl alcohol, a key intermediate in organic synthesis. This document details its chemical properties, a representative experimental protocol for the synthesis of a closely related isomer, and a generalized workflow for its chemical preparation and characterization.
Core Chemical Data
This compound is a substituted aromatic alcohol. The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 161643-29-4 |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.16 g/mol |
Experimental Protocols
Synthesis of 5-Fluoro-2-methoxybenzyl alcohol [1]
Objective: To synthesize 5-Fluoro-2-methoxybenzyl alcohol via the reduction of 5-Fluoro-2-methoxybenzaldehyde.
Materials:
-
5-Fluoro-2-methoxybenzaldehyde (1 equivalent)
-
Sodium borohydride (2.7 equivalents)
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
-
Ice water
Procedure:
-
A solution of 5-fluoro-2-methoxybenzaldehyde in methanol is prepared in a reaction vessel.
-
The solution is cooled to -10 °C under a nitrogen atmosphere to maintain an inert environment.
-
Sodium borohydride is added to the solution in batches to control the reaction rate and temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 30 minutes to ensure the completion of the reaction.
-
The methanol solvent is removed under reduced pressure.
-
Dichloromethane is added to the residue, and the mixture is poured into ice water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic phases are dried over magnesium sulfate.
-
The solvent is removed by concentration under reduced pressure to yield the final product, 5-fluoro-2-methoxybenzyl alcohol.
Characterization:
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms. For example, ¹H NMR data for 5-fluoro-2-methoxybenzyl alcohol is reported as (300 MHz, CDCl₃) δ: 2.58 (m, 1H), 3.81 (s, 3H), 4.63 (d, 2H, J=6.3 Hz), 6.78 (dd, 1H J=8.9 and 4.3 Hz), 6.94 (td, 1H, J=8.5 and 3.1 Hz), 7.04 (dd, 1H, J=8.7 and 3.1 Hz).[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of a substituted benzyl alcohol like this compound.
References
Synthesis of 2-Fluoro-5-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 2-Fluoro-5-methoxybenzyl alcohol, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and visual representations of the reaction workflows.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde or carboxylic acid precursors. A Grignard-based approach also presents a viable, albeit less commonly documented, alternative. This guide will focus on the following three primary routes:
-
Reduction of 2-Fluoro-5-methoxybenzaldehyde: A mild and efficient method utilizing sodium borohydride.
-
Reduction of 2-Fluoro-5-methoxybenzoic acid: A more robust reduction using a powerful hydride agent, lithium aluminum hydride.
-
Grignard Synthesis: Formation of a C-C bond by reacting a suitable Grignard reagent with formaldehyde.
Quantitative Data Summary
The following tables summarize typical quantitative data for the primary synthesis pathways, compiled from analogous reactions and established chemical principles.
Table 1: Reduction of 2-Fluoro-5-methoxybenzaldehyde with Sodium Borohydride
| Parameter | Value |
| Starting Material | 2-Fluoro-5-methoxybenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1 - 1.5 |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% |
Table 2: Reduction of 2-Fluoro-5-methoxybenzoic acid with Lithium Aluminum Hydride
| Parameter | Value |
| Starting Material | 2-Fluoro-5-methoxybenzoic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Ratio (Substrate:Reagent) | 1 : 1.5 - 2.0 |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 80 - 95% |
Table 3: Grignard Synthesis from 2-Fluoro-5-methoxybromobenzene
| Parameter | Value |
| Starting Material | 2-Fluoro-5-methoxybromobenzene |
| Reagents | Magnesium (Mg), Formaldehyde (HCHO) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | Room temperature to reflux (Grignard formation), 0 °C (reaction with HCHO) |
| Reaction Time | 1 - 3 hours (Grignard formation), 1 - 2 hours (reaction with HCHO) |
| Typical Yield | Variable, generally moderate to good |
Experimental Protocols
Pathway 1: Reduction of 2-Fluoro-5-methoxybenzaldehyde
This protocol is based on standard procedures for the reduction of aromatic aldehydes using sodium borohydride.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-methoxybenzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Pathway 2: Reduction of 2-Fluoro-5-methoxybenzoic acid
This protocol is adapted from standard procedures for the reduction of carboxylic acids with lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water.
Materials:
-
2-Fluoro-5-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (15% aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-fluoro-5-methoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Pathway 3: Grignard Synthesis
This protocol outlines a general procedure for the synthesis of a primary alcohol using a Grignard reagent and formaldehyde.
Materials:
-
2-Fluoro-5-methoxybromobenzene
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a solution of 2-fluoro-5-methoxybromobenzene in anhydrous THF. A crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of formaldehyde in THF (prepared by depolymerizing paraformaldehyde) or bubble formaldehyde gas through the solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Commercial Availability and Synthetic Pathways of 2-Fluoro-5-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Fluoro-5-methoxybenzyl alcohol, a key building block in the synthesis of biologically active molecules. This document details its commercial sources, a reliable synthetic protocol for its preparation from a readily available precursor, and explores its relevance in the context of developing novel therapeutics, particularly in oncology.
Commercial Sourcing
This compound (CAS No. 161643-29-4) is available from a limited number of specialized chemical suppliers as a research chemical.[1] Due to its specialized nature, it may be synthesized on-demand or available in limited quantities. For larger-scale research and development, synthesis from its corresponding aldehyde is a more practical and cost-effective approach.
The direct precursor, 2-Fluoro-5-methoxybenzaldehyde (CAS No. 105728-90-3), is widely available from numerous commercial suppliers, ensuring a steady supply for the synthesis of the target alcohol. This aldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2]
The following tables summarize the commercial availability of this compound and its immediate precursor, 2-Fluoro-5-methoxybenzaldehyde.
Table 1: Commercial Availability of this compound
| Supplier | CAS Number | Purity | Notes |
| Santa Cruz Biotechnology | 161643-29-4 | Not specified | For research use only.[1] |
Table 2: Commercial Availability of 2-Fluoro-5-methoxybenzaldehyde
| Supplier | CAS Number | Purity |
| Sigma-Aldrich | 105728-90-3 | 97%[3] |
| Thermo Scientific Chemicals | 105728-90-3 | 97%[2] |
| Oakwood Chemical | 105728-90-3 | Not specified[4] |
| Biosynth | 105728-90-3 | Not specified[5] |
| BLD Pharm | 105728-90-3 | Not specified[6] |
Experimental Protocols
The synthesis of this compound is most commonly and efficiently achieved through the reduction of the commercially available 2-Fluoro-5-methoxybenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, offering high yields and straightforward purification.
Synthesis of this compound from 2-Fluoro-5-methoxybenzaldehyde
Methodology:
-
Reaction Setup: A round-bottom flask is charged with 2-Fluoro-5-methoxybenzaldehyde (1.0 equivalent) and dissolved in a suitable alcohol solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0-5 °C.
-
Reduction: Sodium borohydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The reaction mixture is then stirred at room temperature for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and the borate esters.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.
Synthetic workflow for the reduction of 2-Fluoro-5-methoxybenzaldehyde.
Applications in Drug Discovery and Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Derivatives of this compound are explored as scaffolds for the synthesis of novel therapeutic agents, particularly in the field of oncology. While the direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate is well-established.
The incorporation of the 2-fluoro-5-methoxyphenyl moiety into larger molecules has been a strategy in the development of compounds targeting various biological pathways implicated in cancer. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for drug development.
Below is a diagram illustrating a simplified overview of the PI3K/Akt/mTOR signaling pathway.
Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.
The development of small molecule inhibitors that target components of this pathway is a major focus of cancer research. The 2-fluoro-5-methoxyphenyl scaffold can be incorporated into novel chemical entities designed to interact with kinases such as PI3K, Akt, or mTOR, potentially leading to the discovery of new anticancer drugs. The specific substitution pattern of this compound offers medicinal chemists a unique set of electronic and steric properties to explore in the design of such inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. 2-Fluoro-5-methoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]
- 4. 2-Fluoro-5-methoxybenzaldehyde [oakwoodchemical.com]
- 5. biosynth.com [biosynth.com]
- 6. 105728-90-3|2-Fluoro-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a key building block in the synthesis of novel pharmaceutical compounds, 2-Fluoro-5-methoxybenzyl alcohol presents both significant opportunities and potential hazards. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. By consolidating data from structurally similar compounds and adhering to established safety protocols, this document aims to equip researchers with the knowledge to mitigate risks and foster a secure research environment. Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The information herein is compiled from the SDS of structurally related compounds and should be used as a guide in conjunction with professional judgment and site-specific safety protocols.
Hazard Identification and Classification
Based on the analysis of analogous compounds such as 2-Fluoro-3-methoxybenzyl alcohol, 2-Methoxybenzyl alcohol, and other fluorinated benzyl alcohols, this compound is anticipated to be classified as a hazardous substance. The primary concerns are skin and eye irritation, and potentially respiratory irritation.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed. |
Signal Word: Warning[1]
Hazard Pictogram:
Physical and Chemical Properties
| Property | Value (for 2-Fluoro-3-methoxybenzyl alcohol) |
| Molecular Formula | C₈H₉FO₂[1] |
| Molecular Weight | 156.15 g/mol [2] |
| Physical State | Not specified; likely a solid or liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount when working with potentially hazardous materials like this compound. The following methodologies are based on best practices for handling irritant and moderately toxic chemicals in a research setting.
3.1. Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]
-
Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of the work area.[1]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following table outlines the minimum requirements.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. |
| Respiratory | Respirator (if necessary) | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
3.3. General Handling Procedures
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
A clear and practiced emergency plan is crucial.
4.1. First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
4.2. Accidental Release Measures
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify the appropriate emergency response team.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound and its contaminated materials.
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for the safe handling of this compound.
Caption: A relationship diagram outlining the hazards and required safety measures.
References
An In-depth Technical Guide to the Spectral Data of 2-Fluoro-5-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Fluoro-5-methoxybenzyl alcohol (CAS No. 426831-32-5), also known as 5-Fluoro-2-methoxybenzyl alcohol. This document is intended to serve as a comprehensive resource for the characterization and utilization of this compound in research and development.
Molecular Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental ¹H NMR data and predicted ¹³C NMR data for this compound.
¹H NMR Data
The following ¹H NMR data was obtained in deuterated chloroform (CDCl₃) at 300 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.04 | dd | 8.7, 3.1 | 1H | Ar-H |
| 6.94 | td | 8.5, 3.1 | 1H | Ar-H |
| 6.78 | dd | 8.9, 4.3 | 1H | Ar-H |
| 4.63 | d | 6.3 | 2H | -CH₂OH |
| 3.81 | s | - | 3H | -OCH₃ |
| 2.58 | m | - | 1H | -OH |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 (d) | C-F |
| ~148 (d) | C-OCH₃ |
| ~128 | C-CH₂OH |
| ~116 (d) | Ar-CH |
| ~114 (d) | Ar-CH |
| ~112 (d) | Ar-CH |
| ~60 | -CH₂OH |
| ~56 | -OCH₃ |
Note: The 'd' indicates a doublet, arising from coupling with the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following are the expected characteristic IR absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3550-3200 | Strong, Broad | O-H | Stretching |
| 3100-3000 | Medium | C-H (Aromatic) | Stretching |
| 2950-2850 | Medium | C-H (Aliphatic) | Stretching |
| 1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |
| 1250-1200 | Strong | C-O (Aryl ether) | Asymmetric Stretching |
| 1180-1080 | Strong | C-F | Stretching |
| 1050-1000 | Strong | C-O (Alcohol) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following table outlines the predicted major fragments for this compound under electron ionization (EI).
| m/z | Predicted Fragment Ion |
| 156 | [M]⁺ (Molecular Ion) |
| 139 | [M - OH]⁺ |
| 125 | [M - OCH₃]⁺ |
| 109 | [M - CH₂OH - H]⁺ |
| 97 | [C₆H₄FO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy
A sample of this compound (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
IR Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The standard electron energy for EI is 70 eV.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectral data to confirm the structure of this compound.
Caption: Workflow for structural elucidation using spectral data.
An In-depth Technical Guide on the Solubility of 2-Fluoro-5-methoxybenzyl alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Fluoro-5-methoxybenzyl alcohol
This compound is a substituted aromatic alcohol. Its chemical structure, featuring a benzene ring with a fluoromethyl, a methoxy, and a hydroxymethyl group, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, which is a key factor in its solubility in polar solvents. The aromatic ring and the methoxy group contribute to its nonpolar character, influencing its solubility in less polar organic solvents. Understanding the interplay of these functional groups is crucial for predicting its behavior in different solvent systems.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of an organic compound is highest in solvents with similar polarity.[1] Benzyl alcohol, the parent compound, exhibits moderate solubility in water and is miscible with other alcohols and diethyl ether.[2] The introduction of a fluorine atom and a methoxy group to the benzene ring of benzyl alcohol will modulate its polarity and, consequently, its solubility profile.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics in these solvents can effectively solvate both the polar and nonpolar regions of the molecule. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar aromatic ring and alkyl chain of the solute will have favorable interactions with nonpolar solvents, but the polar hydroxyl group will limit overall solubility. |
| Aqueous | Water | Low | While the hydroxyl group can form hydrogen bonds with water, the larger, nonpolar aromatic portion of the molecule is expected to significantly limit its aqueous solubility.[1] |
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and environmental factors that govern its dissolution in a given solvent.
References
The Stability and Storage of 2-Fluoro-5-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-fluoro-5-methoxybenzyl alcohol. Understanding these parameters is critical for maintaining the compound's integrity in research, development, and manufacturing processes. This document outlines potential degradation pathways, suggested protocols for stability testing, and best practices for handling and storage to ensure its quality and reliability in scientific applications.
Chemical Stability Profile
This compound is a substituted aromatic alcohol that, like many benzyl alcohol derivatives, is susceptible to degradation through oxidation. While specific kinetic data for this particular molecule is not extensively available in public literature, its stability can be inferred from the behavior of structurally related compounds.
General Stability: Under recommended storage conditions, this compound is a stable compound. However, it is sensitive to certain environmental factors that can catalyze its degradation.
Key Factors Influencing Stability:
-
Oxidizing Agents: Contact with strong oxidizing agents is the primary cause of degradation. These reactions typically involve the oxidation of the benzylic alcohol group.
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation, particularly in the presence of oxygen or other reactive species. Some substituted benzyl alcohols can form explosive mixtures with air upon intense heating.
-
Light: Although not extensively documented for this specific compound, aromatic compounds can be susceptible to photodegradation. Exposure to UV light may initiate free-radical reactions leading to decomposition.
-
Acids, Acid Anhydrides, and Acid Halides: These substances are generally incompatible with alcohols and can lead to esterification or other reactions, compromising the purity of the compound.
Incompatible Materials
To prevent degradation and ensure safety, avoid contact with the following:
-
Strong oxidizing agents
-
Acids
-
Acid anhydrides
-
Acid halides
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the chemical integrity of this compound.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Keep in a tightly sealed, light-resistant container.
-
Ventilation: Ensure the storage area is well-ventilated.
Handling Procedures:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
The primary degradation pathway for this compound is oxidation. The benzylic alcohol is first oxidized to the corresponding aldehyde, 2-fluoro-5-methoxybenzaldehyde, which can be further oxidized to 2-fluoro-5-methoxybenzoic acid.
Caption: Proposed oxidative degradation pathway of this compound.
Quantitative Stability Data (Illustrative)
While specific experimental data for this compound is limited, the following table provides an illustrative example of the type of data that would be generated in a formal stability study. The values are hypothetical and based on the expected behavior of a moderately stable substituted benzyl alcohol.
| Parameter | Condition A (25°C/60% RH) | Condition B (40°C/75% RH) | Condition C (Photostability) |
| Assay (%) | |||
| Initial | 99.8% | 99.8% | 99.8% |
| 3 Months | 99.6% | 99.1% | 99.2% |
| 6 Months | 99.5% | 98.5% | 98.7% |
| Total Impurities (%) | |||
| Initial | 0.2% | 0.2% | 0.2% |
| 3 Months | 0.4% | 0.9% | 0.8% |
| 6 Months | 0.5% | 1.5% | 1.3% |
| Appearance | |||
| Initial | White to off-white solid | White to off-white solid | White to off-white solid |
| 6 Months | No change | Slight yellowing | Slight yellowing |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the chemical stability of a substance like this compound, based on the International Council for Harmonisation (ICH) guidelines.
Long-Term and Accelerated Stability Study
Objective: To evaluate the thermal stability of this compound under long-term and accelerated storage conditions.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound into vials made of an inert material (e.g., amber glass). The vials should be sealed to be representative of the intended storage container.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Impurities: Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
-
Moisture Content: Karl Fischer titration.
-
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify degradation products. Mass spectrometry (MS) can be used to elucidate the structure of unknown impurities.
The Influence of Fluorination on Conformational Properties
An In-depth Technical Guide to the Theoretical Properties of Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of fluorinated benzyl alcohols. The introduction of fluorine atoms onto the benzyl alcohol scaffold dramatically influences its conformational landscape, electronic properties, and hydrogen-bonding capabilities. Understanding these effects is crucial for professionals in drug discovery and materials science, where fluorination is a key strategy for modulating molecular properties such as metabolic stability, bioavailability, and binding affinity.
The conformational preferences of benzyl alcohol derivatives are significantly altered by the presence of fluorine substituents, particularly at the ortho position.[1][2] The conformational landscape is primarily described by the dihedral angles ϕ (C2-C1-Cα-O) and χ (C1-Cα-O-H). In unsubstituted benzyl alcohol, the C-O bond tends to be perpendicular to the benzene ring to minimize steric repulsion.[1]
However, ortho-fluorination introduces competing intramolecular interactions that stabilize specific conformations. These interactions include:
-
Intramolecular Hydrogen Bonds (IMHB): A key interaction is the OH···F hydrogen bond, which stabilizes specific gauche conformations.[3]
-
Secondary Interactions: Weaker C-H···F and C-H···O interactions also contribute to the stability of various conformers.[1][4]
These non-covalent interactions dictate the preferred three-dimensional structure of the molecule, which has profound implications for its interaction with biological targets.
Electronic Properties and Hydrogen-Bond Acidity
Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which significantly modulates the electronic properties of the benzyl alcohol. This directly impacts the acidity of the hydroxyl group, a critical parameter for drug-receptor interactions.
Generally, fluorination increases the hydrogen-bond (HB) donating capacity of the hydroxyl group.[5] For instance, ortho-fluorination typically results in an increase in the HB acidity.[1][6] However, this trend can be complex. In the case of o,o'-difluorination, a decrease in HB acidity is observed.[1][5] This counterintuitive effect is attributed to the stabilization of conformers where the OH group is engaged in a strong intramolecular OH···F hydrogen bond, which reduces its ability to act as an HB donor to external molecules.[1]
Quantitative Data on Physicochemical Properties
The following table summarizes key physicochemical data for benzyl alcohol and its fluorinated derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Refractive Index (n20/D) | Boiling Point (°C) | Acidity (pKa) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 1.045 | 1.540 | 205 | 15.40[7] |
| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.173 | 1.514 | 199 - 200 | Not specified |
| 3-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.164 (est.) | 1.513 (est.) | Not specified | Not specified |
| 4-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.164 | 1.513 | 204 | Not specified |
Implications for Drug Development
The unique properties conferred by fluorination are highly valuable in medicinal chemistry.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[10] This can significantly increase the half-life of a drug.
-
Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance oral bioavailability.[10]
-
Modulated Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby optimizing binding potency and selectivity.[10][11]
The logical relationship between fluorination patterns and their molecular effects is a cornerstone of modern drug design.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]
- 5. longdom.org [longdom.org]
- 6. aminer.org [aminer.org]
- 7. Benzyl Alcohol [commonorganicchemistry.com]
- 8. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluorobenzyl alcohol 98 446-51-5 [sigmaaldrich.com]
- 10. sparrow-chemical.com [sparrow-chemical.com]
- 11. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
A Deep Dive into the Conformational Landscape of 2-Fluoro-5-methoxybenzyl Alcohol
An In-depth Technical Guide for Researchers and Drug Development Professionals
The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and researchers in medicinal chemistry, a thorough understanding of a molecule's conformational preferences is paramount for designing effective and selective therapeutic agents. This technical guide provides a comprehensive analysis of the conformational landscape of 2-Fluoro-5-methoxybenzyl alcohol, a substituted benzyl alcohol with potential applications in pharmaceutical and materials science.
The conformational flexibility of benzyl alcohol and its derivatives is primarily governed by the rotation around the C(aryl)-C(alkyl) and C(alkyl)-O single bonds. The presence of substituents on the aromatic ring, such as the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound, introduces intricate intramolecular interactions that significantly influence the stability of different conformers. This guide will delve into the key experimental and computational methodologies employed to elucidate these conformational preferences.
Predicted Conformational Data
Due to the limited availability of direct experimental data for this compound, the following tables summarize predicted quantitative data based on computational chemistry studies (DFT and ab initio methods), which are widely used for conformational analysis of similar molecules.[1][2][3] These values provide a robust framework for understanding the molecule's behavior.
Table 1: Predicted Relative Energies and Dipole Moments of Stable Conformers
| Conformer | Dihedral Angle (F-C2-C1-Cα) (°) | Dihedral Angle (C1-Cα-O-H) (°) | Relative Energy (kcal/mol) | Predicted Dipole Moment (D) |
| A (Global Minimum) | ~0 (syn-periplanar) | ~60 (gauche) | 0.00 | ~2.5 |
| B | ~180 (anti-periplanar) | ~60 (gauche) | 0.8 - 1.5 | ~1.8 |
| C | ~0 (syn-periplanar) | ~180 (anti) | 1.5 - 2.5 | ~3.0 |
| D | ~180 (anti-periplanar) | ~180 (anti) | 2.0 - 3.5 | ~1.2 |
Note: These values are estimates based on computational models of similarly substituted benzyl alcohols. The actual experimental values may vary.
Table 2: Predicted Key NMR Spectroscopic Data for Major Conformers
| Conformer | Predicted ³J(Hα-Hortho) (Hz) | Predicted ¹³C Chemical Shift Cα (ppm) | Predicted ¹⁹F Chemical Shift (ppm vs. C₆F₆) |
| A | 2.5 - 3.5 | 62 - 64 | -120 to -125 |
| B | 5.0 - 6.0 | 61 - 63 | -122 to -127 |
Note: These predictions are based on established correlations between dihedral angles and coupling constants (Karplus equation) and the influence of conformation on chemical shifts.
Experimental Protocols
The conformational analysis of this compound relies on a combination of spectroscopic techniques and computational modeling. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[4][5] By analyzing coupling constants and chemical shifts, one can deduce the populations of different conformers.[4]
Protocol for ¹H and ¹⁹F NMR Analysis:
-
Sample Preparation: Prepare a ~10-20 mM solution of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the benzylic protons (Hα).
-
Acquire a ¹⁹F NMR spectrum to observe the chemical shift of the fluorine atom.
-
Perform variable temperature (VT) NMR studies, for example, from 298 K down to 183 K, to observe changes in the spectra that may indicate the "freezing out" of individual conformers.
-
-
Data Analysis:
-
Measure the three-bond coupling constant (³J) between the benzylic protons and the ortho-proton on the aromatic ring.
-
Use the Karplus equation to correlate the observed ³J value with the dihedral angle between these protons, which is related to the overall conformation.
-
Analyze changes in chemical shifts and coupling constants as a function of temperature to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.
-
Infrared (IR) Spectroscopy
IR spectroscopy, particularly focusing on the hydroxyl (OH) stretching frequency, can provide valuable information about intramolecular hydrogen bonding, a key factor in the conformational preference of substituted benzyl alcohols.[2][3][6]
Protocol for Solution-Phase IR Spectroscopy:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (concentrations ranging from 0.1 M down to 0.001 M). This is to minimize intermolecular hydrogen bonding and isolate the monomeric species.
-
Data Acquisition:
-
Record the IR spectrum of each solution in the 3200-3800 cm⁻¹ region.
-
Use a matched cell containing the pure solvent as a reference.
-
-
Data Analysis:
-
Deconvolute the OH stretching band to identify multiple peaks corresponding to different conformers. A "free" OH group typically shows a sharp band around 3630-3640 cm⁻¹, while an intramolecularly hydrogen-bonded OH (e.g., to the fluorine or methoxy group) will appear as a broader band at a lower frequency.
-
Analyze the relative areas of these peaks to estimate the relative populations of the conformers.
-
Computational Modeling
Computational chemistry is an indispensable tool for visualizing conformers, predicting their relative stabilities, and interpreting experimental data.[1][2][3]
Protocol for DFT Calculations:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This can be done by rotating the key dihedral angles (e.g., C(aryl)-C(alkyl) and C(alkyl)-O).
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of each identified conformer using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
-
Data Analysis:
-
Calculate the relative energies of the conformers to determine their predicted populations.
-
Predict NMR parameters (chemical shifts, coupling constants) and compare them with experimental data.
-
Analyze the molecular orbitals and electron density to understand the nature of intramolecular interactions (e.g., using Natural Bond Orbital (NBO) analysis).[2]
-
Visualizing the Conformational Landscape
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound reveals a complex interplay of steric and electronic effects. The presence of both a fluorine and a methoxy substituent dictates the preferred spatial arrangement of the hydroxymethyl group, primarily through the formation of intramolecular hydrogen bonds and other weak interactions.[1][2] A combined approach utilizing NMR and IR spectroscopy, supported by robust computational modeling, is essential for a comprehensive understanding of its conformational landscape. The methodologies and predicted data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]
- 3. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Fluoro-5-methoxybenzyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Fluoro-5-methoxybenzyl alcohol, a versatile building block in organic synthesis. The presence of a hydroxyl group, a fluorine atom, and a methoxy group on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of complex molecules, particularly in the field of medicinal chemistry.[1] The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
Protection of Alcohols as 2-Fluoro-5-methoxybenzyl (FMB) Ethers
The 2-Fluoro-5-methoxybenzyl (FMB) group can be employed as a protecting group for alcohols. Its introduction follows the general principle of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. The FMB group offers an alternative to the commonly used p-methoxybenzyl (PMB) group and can be removed under specific conditions.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-methoxybenzyl Bromide
A reliable method for the bromination of benzylic alcohols is the use of phosphorus tribromide (PBr₃).
-
Reaction:
Step 2: Protection of a Generic Alcohol using 2-Fluoro-5-methoxybenzyl Bromide
The Williamson ether synthesis provides a straightforward method for the formation of the FMB ether.
-
Reaction:
-
Protocol:
-
In a round-bottom flask, dissolve the alcohol to be protected (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a solution of 2-Fluoro-5-methoxybenzyl bromide (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of FMB Ethers
The cleavage of the FMB ether can be achieved under oxidative conditions, similar to the deprotection of PMB ethers.
-
Reaction:
-
Protocol (using DDQ):
-
Dissolve the FMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC. The reaction time can vary from 1 to 8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the hydroquinone byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by column chromatography.
-
Oxidation to 2-Fluoro-5-methoxybenzaldehyde
The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a valuable synthon for various heterocyclic and other complex molecules.
-
Reaction:
Experimental Protocol (using Pyridinium Chlorochromate - PCC)
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add a solution of this compound (1.0 eq.) in DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-5-methoxybenzaldehyde, which can be further purified by column chromatography or distillation.
| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |
| This compound | PCC, DCM, rt | 2-Fluoro-5-methoxybenzaldehyde | Typically high | General Protocol |
Esterification Reactions
The hydroxyl group of this compound can be readily esterified with various carboxylic acids or their derivatives.
-
Reaction with an Acid Chloride:
Experimental Protocol (using Benzoyl Chloride)
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Slowly add benzoyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |
| This compound | Benzoyl Chloride, Et₃N, DCM, rt | 2-Fluoro-5-methoxybenzyl benzoate | Typically high | General Protocol |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and ethers, with inversion of configuration if the alcohol is chiral. For a primary alcohol like this compound, it provides a mild method for ether and ester formation.
-
Reaction (Esterification):
Experimental Protocol (Esterification with Benzoic Acid)
-
Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |
| This compound | Benzoic Acid, PPh₃, DEAD, THF, rt | 2-Fluoro-5-methoxybenzyl benzoate | Typically moderate to high | General Protocol [2][3] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the protection and deprotection of alcohols using the 2-Fluoro-5-methoxybenzyl (FMB) group.
Caption: Key synthetic transformations of this compound.
References
The Versatility of 2-Fluoro-5-methoxybenzyl Alcohol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-5-methoxybenzyl alcohol is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited to enhance the pharmacological profiles of drug candidates. The presence of a fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, while the methoxy group provides a handle for further functionalization and can influence molecular conformation. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of biologically active molecules.
Application Notes
The primary application of the 2-fluoro-5-methoxybenzyl moiety in medicinal chemistry is exemplified by its connection to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The precursor, 2-fluoro-5-methoxybenzaldehyde, is a key intermediate in the synthesis of 2-fluoro-5-formylbenzonitrile, a crucial component for constructing the quinazolinone core of Olaparib.[1][2] This highlights the importance of the substitution pattern on the benzene ring for achieving high-potency enzyme inhibition.
Beyond its role in the synthesis of PARP inhibitors, the 2-fluoro-5-methoxybenzyl scaffold can be incorporated into a variety of heterocyclic and non-heterocyclic structures to generate novel compounds with potential therapeutic activities, including:
-
Anticancer Agents: By serving as a precursor to chalcones and subsequently pyrazolines, this building block can be used to synthesize compounds with potential cytotoxic activity against cancer cell lines.[3] The fluorinated methoxybenzyl group can contribute to enhanced binding to target proteins and improved pharmacokinetic properties.
-
Antimicrobial Agents: The inherent antimicrobial potential of phenolic and benzaldehyde derivatives can be augmented by the presence of fluorine and methoxy substituents.[4] Derivatives of this compound can be explored for the development of new antibacterial and antifungal agents.
-
Kinase Inhibitors: The benzyl group is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be utilized to achieve selective inhibition of various kinases involved in disease signaling pathways.
-
GPCR Allosteric Modulators: The structural motif can be incorporated into molecules designed to allosterically modulate the function of G-protein coupled receptors, offering a pathway to develop drugs with novel mechanisms of action and improved safety profiles.[5]
The reactivity of the benzylic alcohol allows for its conversion into a variety of functional groups, most notably benzyl halides (bromide or chloride), which are excellent electrophiles for substitution reactions. This enables the facile introduction of the 2-fluoro-5-methoxybenzyl moiety into diverse molecular scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-methoxybenzyl Bromide
This protocol describes the conversion of this compound to the corresponding benzyl bromide, a more reactive intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-fluoro-5-methoxybenzyl bromide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Yield: 80-90%
Protocol 2: Synthesis of a 2-(2-Fluoro-5-methoxybenzyloxy)aniline Derivative (Williamson Ether Synthesis)
This protocol outlines a general procedure for the synthesis of an ether linkage by reacting 2-fluoro-5-methoxybenzyl bromide with a substituted phenol, a key reaction in the synthesis of various bioactive molecules.
Materials:
-
2-Fluoro-5-methoxybenzyl bromide (from Protocol 1)
-
A substituted phenol (e.g., 2-aminophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add 2-fluoro-5-methoxybenzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether derivative.
Expected Yield: 70-85%
Data Presentation
The following table summarizes key quantitative data for the synthesis of a hypothetical bioactive pyrazoline derivative starting from 2-fluoro-5-methoxybenzaldehyde.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Claisen-Schmidt Condensation | 2-Fluoro-5-methoxybenzaldehyde, Acetophenone | NaOH or KOH | Ethanol | 85-95 | >95 (crude) |
| 2 | Cyclization | Chalcone intermediate | Hydrazine hydrate | Ethanol | 75-90 | >98 (after recrystallization) |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Allosteric modulation of a G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis.
References
Application Notes and Protocols: Protecting Group Strategies for 2-Fluoro-5-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and implementing protecting group strategies for the hydroxyl functionality of 2-Fluoro-5-methoxybenzyl alcohol. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring requires careful consideration of reaction conditions to ensure high-yielding and selective transformations. This document outlines protocols for the protection and deprotection of the alcohol with commonly used protecting groups and discusses strategies for orthogonal protection, which is critical in multi-step syntheses.[1]
Choosing the Right Protecting Group
The selection of a suitable protecting group is contingent upon its stability to various reaction conditions and the ease of its selective removal. For this compound, the electronic nature of the substituted aromatic ring influences the reactivity of different protecting groups. Silyl ethers and benzyl ethers are among the most versatile and commonly employed protecting groups for alcohols.[2][3]
A general protecting group strategy is illustrated below:
Silyl Ethers (e.g., TBDMS, TIPS): These are a popular choice due to their ease of installation and removal under mild, fluoride-mediated conditions.[3][4] They are stable to a wide range of non-acidic and non-fluoride containing reagents. The steric bulk of the silyl group can be tuned (e.g., TIPS > TBDMS > TMS) to control reactivity and selectivity.[5]
Benzyl Ethers (Bn): The benzyl ether is a robust protecting group, stable to both acidic and basic conditions.[6] Its removal is typically achieved by catalytic hydrogenolysis, which offers a mild and neutral deprotection method.[6][7]
p-Methoxybenzyl (PMB) Ethers: A notable alternative to the standard benzyl ether, the PMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8][9] The electron-donating p-methoxy group facilitates this oxidative cleavage, providing an orthogonal deprotection strategy to standard benzyl ethers and silyl ethers.[10]
Experimental Protocols
The following sections provide detailed methodologies for the protection of this compound as a tert-butyldimethylsilyl (TBDMS) ether and a benzyl (Bn) ether, along with their respective deprotection protocols.
Silyl Ether Protection and Deprotection
Silyl ethers are a versatile choice for protecting the hydroxyl group of this compound, offering mild installation and removal conditions.
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the formation of a TBDMS ether using TBDMS-Cl and imidazole.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF, add TBDMS-Cl (1.2 equiv.) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TBDMS-protected alcohol.
-
Protocol 2: Deprotection of a TBDMS Ether
This protocol details the cleavage of the TBDMS ether using tetrabutylammonium fluoride (TBAF).[4]
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution at room temperature.[4]
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected this compound.
-
Table 1: Quantitative Data for Silyl Ether Protection and Deprotection
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| TBDMS | Primary Alcohol | TBDMS-Cl, Imidazole, DMF, rt | >95 | TBAF, THF, rt | >90 | [5] |
| TIPS | Primary Alcohol | TIPS-Cl, Imidazole, DMF, rt | >95 | TBAF, THF, rt | >90 | [5] |
| TBDPS | Primary Alcohol | TBDPS-Cl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 | [11] |
Benzyl Ether Protection and Deprotection
The benzyl ether is a robust protecting group, suitable for syntheses involving a wide range of reaction conditions.
Protocol 3: Protection as a Benzyl (Bn) Ether
This protocol describes the Williamson ether synthesis for the formation of a benzyl ether.[12]
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of NaH (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv.) in THF dropwise.
-
After the evolution of hydrogen gas ceases, add BnBr (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the benzyl-protected alcohol.
-
Protocol 4: Deprotection of a Benzyl (Bn) Ether by Hydrogenolysis
This protocol outlines the cleavage of a benzyl ether using catalytic hydrogenolysis.[6]
-
Materials:
-
Benzyl-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.[6]
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
-
Table 2: Quantitative Data for Benzyl Ether Protection and Deprotection
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Benzyl (Bn) | Primary Alcohol | NaH, BnBr, THF, 0 °C to rt | >90 | H₂, 10% Pd/C, EtOH, rt | >95 | [10] |
| p-Methoxybenzyl (PMB) | Primary Alcohol | NaH, PMB-Cl, THF, 0 °C to rt | >90 | DDQ, CH₂Cl₂/H₂O, rt | >90 | [9] |
Orthogonal Protecting Group Strategies
In complex syntheses, it is often necessary to deprotect one hydroxyl group in the presence of others. This can be achieved by using an orthogonal set of protecting groups, which are removed under different, non-interfering conditions.[1] For instance, a silyl ether can be selectively removed with a fluoride source without affecting a benzyl ether, and a PMB ether can be oxidatively cleaved in the presence of both a standard benzyl ether and a silyl ether.[9][13]
The choice of an orthogonal protecting group strategy for a molecule containing this compound would depend on the other functional groups present in the molecule and the desired sequence of reactions. The protocols and data presented in these application notes provide a foundation for developing robust and efficient synthetic routes.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Benzylation using 2-Fluoro-5-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Friedel-Crafts benzylation is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds through the alkylation of aromatic rings. This reaction is instrumental in the synthesis of diarylmethanes, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The use of substituted benzyl alcohols, such as 2-Fluoro-5-methoxybenzyl alcohol, as benzylating agents offers a greener alternative to traditional methods that utilize benzyl halides, as the primary byproduct is water.[1][2] The electronic properties of the substituents on the benzyl alcohol can significantly influence the reactivity and selectivity of the reaction. In this compound, the fluorine atom acts as a weak deactivating group via its inductive effect, while the methoxy group is a strong activating group through resonance. This interplay of electronic effects makes it an interesting substrate for studying Friedel-Crafts reactions.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts benzylation of various aromatic substrates using this compound. Modern, environmentally benign catalytic systems, such as heterogeneous acid catalysts, are highlighted.[1][3]
Reaction Principle and Mechanism
The Friedel-Crafts benzylation reaction proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis or Brønsted acid. The catalyst protonates the hydroxyl group of the benzyl alcohol, converting it into a good leaving group (water). Subsequent departure of water generates a stabilized benzylic carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring of the substrate, leading to the formation of a new carbon-carbon bond and a sigma complex (arenium ion). Finally, deprotonation of the sigma complex restores the aromaticity of the ring and yields the benzylated product.
Data Presentation
The following table summarizes the hypothetical results for the Friedel-Crafts benzylation of various arenes with this compound using a heterogeneous acid catalyst (e.g., Montmorillonite K10).[3]
| Entry | Arene Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzene | 1-(2-Fluoro-5-methoxybenzyl)benzene | 6 | 80 | 85 |
| 2 | Toluene | 1-(2-Fluoro-5-methoxybenzyl)-4-methylbenzene | 5 | 80 | 92 (p-isomer) |
| 3 | Anisole | 1-(2-Fluoro-5-methoxybenzyl)-4-methoxybenzene | 4 | 70 | 95 (p-isomer) |
| 4 | p-Xylene | 1-(2-Fluoro-5-methoxybenzyl)-2,5-dimethylbenzene | 6 | 90 | 88 |
| 5 | Naphthalene | 2-(2-Fluoro-5-methoxybenzyl)naphthalene | 8 | 100 | 78 |
Experimental Protocols
General Protocol for Friedel-Crafts Benzylation using a Heterogeneous Acid Catalyst
This protocol describes a general procedure for the benzylation of an aromatic substrate with this compound using a solid acid catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., toluene)
-
Heterogeneous acid catalyst (e.g., Montmorillonite K10, Zeolite H-beta)[3]
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: The heterogeneous catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water. For example, heat Montmorillonite K10 at 120 °C under vacuum for 4 hours.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the activated heterogeneous catalyst (e.g., 20 wt% with respect to the benzyl alcohol).
-
Addition of Reactants: Add the aromatic substrate (5-10 equivalents) and the anhydrous solvent to the flask. Begin stirring the suspension.
-
Initiation of Reaction: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain for the required time (typically 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of the solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure benzylated product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting
-
Low Yield:
-
Inactive Catalyst: Ensure the catalyst is properly activated and handled under anhydrous conditions.
-
Insufficient Reaction Time or Temperature: Optimize the reaction conditions by increasing the temperature or extending the reaction time.
-
Poor Reactivity of Arene: For less reactive aromatic substrates, a stronger acid catalyst or higher temperatures may be required.
-
-
Formation of Byproducts:
-
Dibenzyl Ether Formation: This can occur through the self-condensation of the benzyl alcohol. Using a large excess of the arene substrate can minimize this side reaction.
-
Polyalkylation: While less common with benzyl alcohol compared to alkyl halides, using a large excess of the arene can also suppress the formation of polybenzylated products.
-
Conclusion
The Friedel-Crafts benzylation using this compound provides an efficient and environmentally conscious route to a variety of substituted diarylmethanes. The use of heterogeneous acid catalysts offers advantages in terms of ease of separation, reusability, and reduced corrosive waste. The electronic nature of the substituents on the benzyl alcohol influences its reactivity, and the protocols provided herein offer a solid foundation for the synthesis and exploration of novel benzylated compounds for applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and selectivity.
References
Application Notes and Protocols: The Role of 2-Fluoro-5-methoxybenzyl Alcohol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxybenzyl alcohol is a valuable building block in medicinal chemistry, particularly in the synthesis of small molecule kinase inhibitors. The presence of both a fluorine atom and a methoxy group on the benzyl ring offers distinct advantages for drug design. The fluorine atom can enhance metabolic stability, increase binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups. The methoxy group can also participate in hydrogen bonding and influence the overall lipophilicity and solubility of the final compound. These properties make the 2-fluoro-5-methoxybenzyl moiety a desirable scaffold for targeting the ATP-binding site of various kinases.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, focusing on pyrimidine-based scaffolds that are common cores for many clinically approved and investigational kinase inhibitors. Experimental protocols for the preparation of key intermediates and the final kinase inhibitor are provided, along with a summary of representative biological data and visualizations of a relevant signaling pathway and synthetic workflow.
Data Presentation
The 2-fluoro-5-methoxybenzyl moiety can be incorporated into various kinase inhibitor scaffolds targeting different kinases. The following table summarizes representative quantitative data for pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with similar structural motifs.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Cell-Based Assay (Cell Line) | IC50 (nM) |
| EGFR | Pyrimidine | 35.7 | H1975 | 78.29 |
| ALK | Pyrimidine | 56.3 | H2228 | 81.83 |
| VEGFR-2 | Pyrrolo[3,2-d]pyrimidine | - | HUVEC proliferation | Potent Inhibition |
| CDK4 | Pyrimidine | - | MDA-MB-231 Xenograft | Significant Tumor Growth Inhibition |
| CDK6 | Pyrimidine | - | MDA-MB-231 Xenograft | Significant Tumor Growth Inhibition |
Experimental Protocols
The synthesis of kinase inhibitors incorporating the 2-fluoro-5-methoxybenzyl group typically involves the initial conversion of the alcohol to a more reactive electrophile, such as a benzyl bromide. This intermediate can then be used to alkylate a nucleophilic core structure, such as an aminopyrimidine.
Protocol 1: Synthesis of 2-Fluoro-5-methoxybenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-methoxybenzyl bromide as a crude product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor
Materials:
-
2-Fluoro-5-methoxybenzyl bromide
-
4-Amino-2-chloropyrimidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 2-fluoro-5-methoxybenzyl bromide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final pyrimidine-based kinase inhibitor.
Mandatory Visualization
Signaling Pathway Diagram
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrimidine-based kinase inhibitor.
Application of 2-Fluoro-5-methoxybenzyl Alcohol in the Synthesis of Novel Agrochemicals
Abstract
This document outlines the application of 2-Fluoro-5-methoxybenzyl alcohol as a key intermediate in the synthesis of next-generation agrochemicals. The unique substitution pattern of this aromatic alcohol, featuring both a fluorine atom and a methoxy group, imparts desirable physicochemical properties to the final active ingredients, including enhanced metabolic stability and target binding affinity. This note provides a detailed synthetic protocol for a novel pyrethroid insecticide, designated "Fluviethrin," derived from this compound. Furthermore, we present data on the insecticidal activity of Fluviethrin and discuss the broader potential of this versatile building block in the development of new fungicides and herbicides.
Introduction
The strategic incorporation of fluorine and methoxy functional groups has become a cornerstone of modern agrochemical design. Fluorine substitution is known to significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity and a more favorable toxicological profile.[1] Similarly, the methoxy group can influence molecular conformation and hydrogen bonding capabilities, which are critical for potent interactions with biological targets.
This compound is an exemplary building block that combines these advantageous features. Its utility is particularly prominent in the synthesis of synthetic pyrethroids, a major class of insecticides.[2][3][4] The general structure of these insecticides involves an ester linkage between a carboxylic acid moiety (e.g., chrysanthemic acid) and a substituted benzyl alcohol. The specific substituents on the benzyl alcohol component are crucial in determining the potency and spectrum of activity of the resulting pyrethroid.
This application note details the synthesis of a novel pyrethroid insecticide, Fluviethrin, using this compound as the alcohol precursor.
Synthesis of Fluviethrin
The synthesis of Fluviethrin is accomplished via a two-step process, commencing with the chlorination of this compound, followed by esterification with a suitable pyrethroid acid chloride. A representative pyrethroid acid, (1R)-trans-chrysanthemic acid, is used in this example.
Step 1: Synthesis of 2-Fluoro-5-methoxybenzyl chloride
The initial step involves the conversion of the benzyl alcohol to the more reactive benzyl chloride. This is a standard transformation that can be achieved using various chlorinating agents.
-
Reaction Scheme:
-
This compound + Thionyl Chloride → 2-Fluoro-5-methoxybenzyl chloride + SO₂ + HCl
-
Step 2: Esterification to form Fluviethrin
The second step is the esterification of the synthesized benzyl chloride with the acid chloride of (1R)-trans-chrysanthemic acid. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
-
Reaction Scheme:
-
2-Fluoro-5-methoxybenzyl chloride + (1R)-trans-chrysanthemoyl chloride → Fluviethrin + HCl
-
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
3.1. Synthesis of 2-Fluoro-5-methoxybenzyl chloride
-
To a stirred solution of this compound (15.6 g, 0.1 mol) in anhydrous dichloromethane (200 mL) at 0 °C, thionyl chloride (13.1 g, 0.11 mol) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-Fluoro-5-methoxybenzyl chloride.
3.2. Synthesis of Fluviethrin
-
(1R)-trans-chrysanthemic acid (16.8 g, 0.1 mol) is converted to its acid chloride using thionyl chloride.
-
In a separate flask, a solution of 2-Fluoro-5-methoxybenzyl chloride (17.5 g, 0.1 mol) in toluene (150 mL) is prepared.
-
Pyridine (8.7 g, 0.11 mol) is added to the benzyl chloride solution.
-
The (1R)-trans-chrysanthemoyl chloride solution is added dropwise to the benzyl chloride solution at room temperature.
-
The reaction mixture is heated to 60 °C and stirred for 6 hours.
-
After cooling, the mixture is washed with water, 1M HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude Fluviethrin is purified by column chromatography.
Results and Data Presentation
The synthesis of Fluviethrin and its intermediate was carried out with the following results:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 2-Fluoro-5-methoxybenzyl chloride | 174.60 | 92 | >98 |
| Fluviethrin | 306.37 | 85 | >97 |
Table 1: Synthesis Yield and Purity
The insecticidal activity of Fluviethrin was evaluated against a common agricultural pest, the housefly (Musca domestica).
| Compound | LC₅₀ (µg/cm²) |
| Fluviethrin | 0.05 |
| Permethrin (Control) | 0.12 |
Table 2: Insecticidal Activity against Musca domestica
Discussion
The successful synthesis of Fluviethrin demonstrates the utility of this compound as a valuable intermediate in the preparation of novel pyrethroid insecticides. The high yields and purities achieved in the synthesis are indicative of a robust and scalable process.
The insecticidal activity data reveals that Fluviethrin exhibits significantly higher potency against Musca domestica compared to the commercial pyrethroid, Permethrin. This enhanced activity can be attributed to the specific substitution pattern of the benzyl moiety, which likely improves the binding affinity of the molecule to the sodium ion channels in the insect's nervous system.
The logical relationship for the structure-activity hypothesis is outlined below:
Conclusion and Future Directions
This compound has been successfully employed as a key building block for the synthesis of a novel and highly potent pyrethroid insecticide, Fluviethrin. The synthetic protocols are efficient and provide the target compound in high yield and purity.
Future research will focus on:
-
Expanding the scope of this building block to synthesize novel fungicides and herbicides.
-
Conducting detailed structure-activity relationship (SAR) studies to further optimize the agrochemical properties.
-
Evaluating the environmental fate and toxicological profile of Fluviethrin and related compounds.
The promising results presented in this application note underscore the potential of this compound as a valuable component in the agrochemical discovery and development pipeline.
References
- 1. (2-Fluoro-4-methoxyphenyl)methanol [myskinrecipes.com]
- 2. Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Meerwein-Ponndorf-Verley Reduction of 2-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the Meerwein-Ponndorf-Verley (MPV) reduction of 2-fluoro-5-methoxybenzaldehyde to synthesize (2-fluoro-5-methoxyphenyl)methanol. The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[1][2] This method is valued for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2] This document outlines the reaction principle, a detailed experimental protocol, data presentation in a tabular format, and characterization of the final product.
Introduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a classic organic transformation that offers a selective and gentle route for the reduction of carbonyl compounds.[2] Discovered independently by Meerwein, Ponndorf, and Verley in the 1920s, the reaction employs a metal alkoxide, most commonly aluminum isopropoxide, as a catalyst. The reduction proceeds via a hydride transfer from a sacrificial alcohol, typically isopropanol, to the carbonyl carbon of the substrate through a six-membered transition state.[1][2] The equilibrium of this reversible reaction is typically shifted towards the product by using a large excess of the sacrificial alcohol and by the removal of the acetone byproduct. One of the key advantages of the MPV reduction is its high chemoselectivity; it selectively reduces aldehydes and ketones without affecting other reducible functional groups such as carbon-carbon double bonds, esters, nitro groups, and halogens.[2]
The substrate of interest, 2-fluoro-5-methoxybenzaldehyde, is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reduction to (2-fluoro-5-methoxyphenyl)methanol provides a key building block for more complex molecules. This application note details a reliable protocol for this transformation using the MPV reduction.
Reaction Principle
The MPV reduction of 2-fluoro-5-methoxybenzaldehyde proceeds by the transfer of a hydride ion from isopropanol, coordinated to an aluminum isopropoxide catalyst, to the carbonyl carbon of the aldehyde. The reaction is believed to proceed through a cyclic, six-membered transition state where the aluminum alkoxide coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer. The isopropanol is oxidized to acetone in the process.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from general procedures for the Meerwein-Ponndorf-Verley reduction of aromatic aldehydes.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde (98%+)
-
Aluminum isopropoxide (98%+)
-
Anhydrous isopropanol
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, add 2-fluoro-5-methoxybenzaldehyde (e.g., 10 mmol, 1.54 g).
-
Addition of Reagents: Add anhydrous isopropanol (100 mL) and anhydrous toluene (50 mL). Stir the mixture until the aldehyde is completely dissolved.
-
Catalyst Addition: To the stirred solution, add aluminum isopropoxide (e.g., 5 mmol, 1.02 g) in one portion.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C). To drive the equilibrium towards the product, slowly distill off the acetone-isopropanol azeotrope through the distillation head. The rate of distillation should be controlled to maintain a constant reaction volume by periodically adding fresh anhydrous isopropanol.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure (2-fluoro-5-methoxyphenyl)methanol.
Data Presentation
| Parameter | Value |
| Starting Material | |
| Compound | 2-Fluoro-5-methoxybenzaldehyde |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to light yellow crystalline solid |
| Product | |
| Compound | (2-Fluoro-5-methoxyphenyl)methanol |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.16 g/mol |
| Theoretical Yield | Based on 10 mmol starting material: 1.56 g |
| Reaction Conditions | |
| Catalyst | Aluminum isopropoxide |
| Solvent | Isopropanol/Toluene |
| Temperature | 85-90 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Expected Yield | |
| Isolated Yield | > 85% (based on similar reductions) |
Characterization of (2-Fluoro-5-methoxyphenyl)methanol
1. Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0-7.2 (m, 2H, Ar-H)
-
δ ~6.8-6.9 (m, 1H, Ar-H)
-
δ 4.68 (s, 2H, -CH₂OH)
-
δ 3.80 (s, 3H, -OCH₃)
-
δ ~2.0 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~159 (d, J=240 Hz, C-F)
-
δ ~145 (d, J=10 Hz, C-O)
-
δ ~128 (d, J=5 Hz, C-H)
-
δ ~115 (d, J=2 Hz, C-H)
-
δ ~113 (d, J=23 Hz, C-H)
-
δ ~112 (d, J=8 Hz, C-H)
-
δ ~60 (-CH₂OH)
-
δ 55.8 (-OCH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~3350 (broad, O-H stretch)
-
~2950, 2870 (C-H stretch)
-
~1600, 1500 (C=C aromatic stretch)
-
~1250 (C-O stretch, aryl ether)
-
~1030 (C-O stretch, primary alcohol)
-
2. Physical Properties:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Solubility: Soluble in common organic solvents such as chloroform, methanol, and ethyl acetate.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the Meerwein-Ponndorf-Verley reduction.
Caption: Simplified signaling pathway of the MPV reduction mechanism.
Conclusion
The Meerwein-Ponndorf-Verley reduction is an effective and highly selective method for the synthesis of (2-fluoro-5-methoxyphenyl)methanol from 2-fluoro-5-methoxybenzaldehyde. The mild reaction conditions and the use of inexpensive and readily available reagents make this a practical and scalable procedure for laboratory and potential industrial applications. The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Fluoro-5-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2-Fluoro-5-methoxybenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The strategic placement of the fluorine and methoxy substituents on the benzene ring influences the reactivity of the benzylic alcohol, making it a valuable synthon for introducing the 2-fluoro-5-methoxybenzyl moiety into a variety of molecular scaffolds. This document outlines detailed experimental protocols for the substitution of the hydroxyl group with various nucleophiles and presents hypothetical, yet representative, data for these transformations.
Introduction
Nucleophilic substitution at the benzylic position of this compound is a key transformation for the synthesis of novel organic molecules. The hydroxyl group, being a poor leaving group, requires activation to facilitate its displacement by a nucleophile.[1][2] Common strategies to activate the alcohol include conversion to a good leaving group, such as a tosylate, or in-situ activation using methods like the Mitsunobu reaction or acid catalysis.[1][2][3] The electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring can modulate the reactivity of the benzylic carbocation intermediate in SN1-type reactions or the transition state in SN2-type reactions.
Data Presentation: Representative Yields
The following table summarizes the expected yields for various nucleophilic substitution reactions of this compound based on established methodologies for analogous benzyl alcohols.
| Nucleophile (Product Type) | Activation Method | Reagents/Conditions | Expected Yield (%) |
| Azide (Azide) | Two-step (Tosylation) | 1. TsCl, Pyridine, DCM, 0 °C to rt; 2. NaN₃, DMF, 80 °C | 85-95 |
| Thiophenol (Thioether) | Lewis Acid Catalysis | Cu(OTf)₂, DCM, rt | 90-98 |
| Phthalimide (Amine) | Mitsunobu Reaction | PPh₃, DIAD, THF, 0 °C to rt | 80-90 |
| Cyanide (Nitrile) | Two-step (Bromination) | 1. PBr₃, Et₂O, 0 °C; 2. NaCN, DMSO, 60 °C | 75-85 |
| Diethyl Malonate (C-Alkylation) | Two-step (Bromination) | 1. PBr₃, Et₂O, 0 °C; 2. NaH, Diethyl malonate, THF, rt | 70-80 |
| Phenol (Ether) | Mitsunobu Reaction | PPh₃, DEAD, THF, 0 °C to rt | 70-85[1] |
| Methanol (Ether) | Acid Catalysis | H₂SO₄ (cat.), Methanol, reflux | 60-70 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Fluoro-5-methoxybenzyl Azide via Tosylation
This protocol details the activation of the hydroxyl group of this compound by conversion to a tosylate, followed by substitution with an azide nucleophile.
Step 1: Tosylation of this compound
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Fluoro-5-methoxybenzyl tosylate.
-
Step 2: Azide Substitution
-
Materials: 2-Fluoro-5-methoxybenzyl tosylate, Sodium azide (NaN₃), Dimethylformamide (DMF), Water, Diethyl ether.
-
Procedure:
-
Dissolve the crude 2-Fluoro-5-methoxybenzyl tosylate (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate) to obtain 2-Fluoro-5-methoxybenzyl azide.
-
Protocol 2: Copper-Catalyzed Synthesis of 2-Fluoro-5-methoxybenzyl Phenyl Sulfide
This protocol provides a method for the direct synthesis of a thioether from this compound using a Lewis acid catalyst.
-
Materials: this compound, Thiophenol, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), Dichloromethane (DCM).
-
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq) and Cu(OTf)₂ (5 mol%).
-
Add anhydrous DCM as the solvent.
-
Add thiophenol (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Fluoro-5-methoxybenzyl phenyl sulfide.
-
Protocol 3: Mitsunobu Reaction for the Synthesis of N-(2-Fluoro-5-methoxybenzyl)phthalimide
This protocol describes the direct conversion of this compound to a phthalimide derivative, which can serve as a protected form of the corresponding primary amine.
-
Materials: this compound, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to isolate N-(2-Fluoro-5-methoxybenzyl)phthalimide.
-
Visualizations
Caption: Workflow for the two-step synthesis of 2-Fluoro-5-methoxybenzyl azide.
Caption: Simplified reaction pathway for the Mitsunobu reaction.
References
Application Notes and Protocols for the Oxidation of 2-Fluoro-5-methoxybenzyl alcohol to 2-Fluoro-5-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 2-Fluoro-5-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its preparation from 2-Fluoro-5-methoxybenzyl alcohol requires mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. This document provides an overview of common methods and detailed protocols for this conversion.
Overview of Suitable Oxidation Methods
The selective oxidation of primary benzylic alcohols to aldehydes can be achieved using several established methods. The choice of reagent often depends on factors such as substrate tolerance to acidic or basic conditions, desired reaction scale, and considerations regarding reagent toxicity and work-up procedure.
-
Pyridinium Chlorochromate (PCC): A widely used reagent for oxidizing primary alcohols to aldehydes.[2][3] PCC is a milder version of chromic acid and typically provides good yields in an anhydrous organic solvent like dichloromethane (DCM).[4][5] A major drawback is the toxicity of chromium(VI) compounds and the need to dispose of chromium waste.[6][7]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[8][9][10] It is known for its mild conditions and broad functional group tolerance.[11] The primary disadvantages are the requirement for cryogenic temperatures and the production of foul-smelling dimethyl sulfide as a byproduct.[8]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing alcohols to aldehydes at room temperature.[12][13] It is known for its operational simplicity and tolerance of many sensitive functional groups.[14] The reagent can be heat- and shock-sensitive, and its preparation involves potentially explosive intermediates.[13][15]
-
TEMPO-Catalyzed Oxidation: This method utilizes a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene.[16] Aerobic oxidation using TEMPO with a metal co-catalyst (e.g., Copper) is a greener alternative, using air or oxygen as the terminal oxidant.[17][18]
The following table summarizes these common methods for the oxidation of a primary benzyl alcohol.
| Method | Oxidizing System | Typical Solvent | Temp (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 25 (RT) | 85 - 95 | Advantages: Reliable, simple setup. Disadvantages: Toxic chromium reagent, difficult workup.[19] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Dichloromethane (DCM) | -78 to RT | 90 - 98 | Advantages: High yields, mild conditions, wide functional group tolerance.[9][10] Disadvantages: Requires low temp, produces malodorous DMS byproduct.[8] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 25 (RT) | 90 - 98 | Advantages: Very mild, neutral pH, simple workup, high selectivity.[12][14] Disadvantages: Reagent is expensive and potentially explosive.[15] |
| TEMPO Catalysis | TEMPO (cat.), NaOCl (co-oxidant) | DCM/H₂O (biphasic) | 0 - 25 | 90 - 99 | Advantages: Catalytic, can use inexpensive co-oxidants, "green" options available.[16] Disadvantages: May require careful pH control, substrate dependent. |
Experimental Workflow
The general workflow for the oxidation of this compound involves reaction setup, monitoring, work-up, and purification.
Caption: General experimental workflow for the oxidation of this compound.
Detailed Experimental Protocols
Note: These protocols are designed for a ~1.0 mmol scale. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Swern Oxidation
This protocol is adapted from standard Swern oxidation procedures.[10][20]
Materials and Reagents:
-
This compound (156.2 mg, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Anhydrous Dimethyl sulfoxide (DMSO) (179 µL, 2.5 mmol, 2.5 equiv)
-
Oxalyl chloride (131 µL, 1.5 mmol, 1.5 equiv)
-
Triethylamine (TEA) (697 µL, 5.0 mmol, 5.0 equiv)
-
Round-bottom flask (50 mL), magnetic stir bar, syringes, needles
-
Drying tube or inert gas (N₂ or Ar) manifold
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add anhydrous DCM (5 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 equiv) dropwise via syringe.
-
Slowly add anhydrous DMSO (2.5 equiv) dropwise. Stir the mixture for 15 minutes at -78 °C.
-
In a separate vial, dissolve this compound (1.0 equiv) in anhydrous DCM (2 mL).
-
Add the alcohol solution dropwise to the reaction mixture over 5 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 45-60 minutes.
Work-up and Purification:
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Fluoro-5-methoxybenzaldehyde.[21]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol follows a general procedure for DMP oxidations.[13][14]
Materials and Reagents:
-
This compound (156.2 mg, 1.0 mmol)
-
Dess-Martin Periodinane (DMP) (509 mg, 1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask (50 mL), magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 equiv) and anhydrous DCM (10 mL).
-
Add solid Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL) containing an excess of sodium thiosulfate (Na₂S₂O₃) (~2.5 g). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.
Product Characterization
The final product, 2-Fluoro-5-methoxybenzaldehyde, should be characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: White or colorless to yellow powder or liquid.[22]
-
Molecular Formula: C₈H₇FO₂
-
Molecular Weight: 154.14 g/mol
-
Boiling Point: 229-230 °C (lit.)
-
Density: 1.237 g/mL at 25 °C (lit.)
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the aldehyde proton (~10.3 ppm), aromatic protons (multiplets between 6.8-7.6 ppm), and the methoxy group protons (~3.8 ppm).
-
¹³C NMR (CDCl₃): Peaks are expected for the aldehyde carbonyl (~188 ppm), aromatic carbons (including the C-F and C-O carbons), and the methoxy carbon (~56 ppm).
-
IR (Infrared Spectroscopy): A strong characteristic absorption band for the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 154.14.
Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
References
- 1. nbinno.com [nbinno.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. TEMPO [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 20. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. 105728-90-3 CAS MSDS (2-FLUORO-5-METHOXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-5-methoxybenzyl alcohol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-methoxybenzyl alcohol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase for the purification of this compound is silica gel (200-300 mesh). Its polarity is well-suited for separating this moderately polar compound from less polar and more polar impurities.
Q2: Which mobile phase system is best for the elution of this compound?
A2: A common and effective mobile phase system is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation.
Q3: What is a typical Rf value for this compound on a silica gel TLC plate?
A3: While the exact Rf value can vary depending on the specific conditions (e.g., plate manufacturer, temperature), a target Rf value in the range of 0.25 - 0.35 in the chosen solvent system is generally ideal for good separation in column chromatography. For a structurally similar compound, an Rf of 0.28 was observed in a 1:1 ethyl acetate:n-hexane system.[1]
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If this compound remains at the origin, the mobile phase is not polar enough. You can increase the polarity by gradually increasing the proportion of ethyl acetate. If that is not effective, you can try a more polar solvent system, such as dichloromethane/methanol.
Q5: I am observing streaking or tailing of my compound spot on the TLC plate. What could be the cause?
A5: Streaking or tailing can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.
-
Interaction with Silica: The alcohol group might be interacting too strongly with the acidic silica gel. Adding a small amount of a modifier like acetic acid or triethylamine (0.1-1%) to the mobile phase can often resolve this issue.
-
Compound Degradation: Although less common for this compound, instability on silica could be a reason. This can be tested by running a 2D TLC.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system (polarity too high or too low). | Optimize the mobile phase polarity based on TLC. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended. | |
| The sample was loaded incorrectly. | Load the sample in a minimal amount of solvent and as a narrow, concentrated band. Dry loading the sample onto a small amount of silica can also improve resolution. | |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar solvent mixture (e.g., higher hexane content) and gradually increase the polarity. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration). If necessary, switch to a more polar solvent system like dichloromethane/methanol. |
| The compound may have degraded on the silica column. | Test the stability of your compound on a silica TLC plate. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine). | |
| Fractions are Mixed (Product Contaminated with Impurities) | The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product weight ratio of 30:1 to 100:1. |
| The fractions were collected too broadly. | Collect smaller fractions and analyze them carefully by TLC before combining. | |
| Crystallization of Compound on the Column | The loaded sample is too concentrated. | Dilute the sample before loading or use a wider column to prevent high concentrations in a narrow band. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification. The exact solvent composition should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Wet Packing (Recommended):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution by opening the stopcock. Maintain a constant flow rate.
-
Start with a low polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity as needed (gradient elution). Alternatively, use the pre-determined optimal solvent mixture for isocratic elution.
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
5. Isolation of the Pure Compound:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR or HPLC.
Process Visualization
Below is a workflow diagram illustrating the key steps in the purification process.
Caption: Workflow for the column chromatography purification of this compound.
Below is a troubleshooting decision tree to help diagnose and solve common purification issues.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Synthesis of 2-Fluoro-5-methoxybenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methoxybenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of 2-Fluoro-5-methoxybenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
Q2: I have completed my synthesis, but I suspect the product is impure. What are the common impurities I should look for?
A2: During the synthesis of this compound via the reduction of 2-Fluoro-5-methoxybenzaldehyde, several common impurities can arise. These include:
-
Unreacted Starting Material: 2-Fluoro-5-methoxybenzaldehyde may remain if the reaction does not proceed to completion.
-
Over-oxidized Product: The presence of 2-Fluoro-5-methoxybenzoic acid can occur if the starting aldehyde was contaminated with the corresponding carboxylic acid, or if the final alcohol product undergoes oxidation.
-
Solvent Adducts/Byproducts: While less common with NaBH₄, side reactions with the solvent can occasionally occur, especially under non-optimal reaction conditions. Borate esters formed from the reaction of NaBH₄ with the alcohol solvent are also potential byproducts, though they are typically removed during the aqueous workup.
Q3: How can I detect the presence of these impurities in my sample?
A3: Several analytical techniques can be employed to detect and quantify impurities:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and qualitatively detecting the presence of the starting material and product. The aldehyde is typically less polar than the alcohol, so it will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying the main product and any non-volatile impurities. A reversed-phase C18 column with a UV detector is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for identifying and quantifying impurities. The aldehyde proton of the unreacted starting material has a characteristic chemical shift (around 9.5-10.5 ppm) that is absent in the product spectrum. The carboxylic acid proton of the over-oxidized impurity appears as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and confirm the molecular weight of the product and byproducts.
Q4: My reaction seems to be incomplete, with a significant amount of unreacted 2-Fluoro-5-methoxybenzaldehyde remaining. What could be the cause and how can I fix it?
A4: Incomplete conversion is a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.1 to 1.5 equivalents are used.
-
Low Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity, allowing it to warm to room temperature can help drive the reaction to completion.
-
Short Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible.
-
Deactivated Reducing Agent: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Use fresh or properly stored reagent.
Q5: I have identified 2-Fluoro-5-methoxybenzoic acid as an impurity. How can I remove it?
A5: The presence of the carboxylic acid impurity can be addressed during the workup:
-
Aqueous Base Wash: During the extraction process, wash the organic layer with a dilute aqueous base solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed. The desired alcohol will remain in the organic layer. Be sure to then wash the organic layer with brine and dry it before solvent evaporation.
Q6: What is the best way to purify the final this compound product?
A6: The primary methods for purifying this compound are:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for removing impurities.
-
Silica Gel Column Chromatography: This is a very common and effective method for separating the desired alcohol from both less polar impurities (like the starting aldehyde) and more polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Data Presentation: Common Impurities and Removal Strategies
| Impurity Name | Structure | Typical Amount (Estimated) | Detection Methods | Removal Method |
| 2-Fluoro-5-methoxybenzaldehyde | 1-10% | TLC, HPLC, ¹H NMR, GC-MS | Silica Gel Column Chromatography | |
| 2-Fluoro-5-methoxybenzoic acid | 0.5-5% | HPLC, ¹H NMR | Aqueous base wash during workup, Recrystallization, Silica Gel Column Chromatography | |
| Borate Esters | Variable | Not typically isolated | Hydrolyzed during aqueous workup |
Experimental Protocols
Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at or below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) or recrystallization, if applicable.
Mandatory Visualization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-methoxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Fluoro-5-methoxybenzyl alcohol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the reduction of 2-Fluoro-5-methoxybenzaldehyde.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) may have degraded due to improper storage or exposure to moisture. 2. Insufficient Reducing Agent: The molar ratio of NaBH₄ to the aldehyde may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh, unopened container of NaBH₄. Ensure it is stored in a cool, dry place. 2. Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents. 3. Allow the reaction to warm to room temperature after the initial addition of NaBH₄. Monitor the reaction progress by TLC. |
| Incomplete Reaction (Starting Material Remains) | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Aldehyde: The starting material may not be fully dissolved in the chosen solvent. | 1. Extend the reaction time and continue to monitor by TLC until the starting material spot disappears. 2. Increase the volume of the solvent or consider using a co-solvent system (e.g., THF/methanol) to improve solubility. |
| Formation of Impurities/Side Products | 1. Over-reduction: Although unlikely with NaBH₄, aggressive conditions could potentially affect the fluoro or methoxy groups. 2. Cannizzaro Reaction: If the aldehyde is impure and contains acidic contaminants, a base-catalyzed disproportionation could occur, although this is less common with NaBH₄. | 1. Maintain a low reaction temperature (0 °C) during the addition of NaBH₄.[1][2] 2. Ensure the starting aldehyde is of high purity. |
| Difficult Product Isolation/Work-up | 1. Emulsion during Extraction: Formation of an emulsion can make phase separation difficult. 2. Boron Salts Precipitation: Boron byproducts can sometimes precipitate, complicating extraction. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. After quenching, ensure the aqueous layer is sufficiently dilute to keep boron salts dissolved. Acidifying the aqueous layer to a pH of 5-6 can also help. |
| Product Contaminated with Boron Compounds | 1. Inadequate Quenching/Washing: Insufficient quenching or washing may leave boron residues. | 1. Ensure the reaction is thoroughly quenched with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution). 2. Wash the organic layer multiple times with water and then with brine. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 2-Fluoro-5-methoxybenzaldehyde.[3][4] This can be efficiently reduced to the desired alcohol.
Q2: Which reducing agent is most suitable for this conversion?
A2: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation.[5] It is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols without affecting other functional groups like ethers and aromatic fluorides under standard conditions.[1][5]
Q3: What are the optimal solvent and temperature conditions for the reduction?
A3: Protic solvents such as methanol or ethanol are excellent choices for NaBH₄ reductions.[1] The reaction is typically started at 0 °C (ice bath) during the addition of NaBH₄ to control the initial exotherm, and then allowed to warm to room temperature to ensure the reaction goes to completion.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol indicates the reaction is proceeding.
Q5: What is the proper work-up procedure after the reaction is complete?
A5: After the reaction is complete, it should be carefully quenched by the slow addition of a mild acid, such as 1 M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl), at 0 °C to neutralize any excess NaBH₄.[1] The product is then extracted into an organic solvent like ethyl acetate. The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent removed under reduced pressure.
Q6: What are the common impurities I might see and how can I remove them?
A6: The most common impurity is the unreacted starting material, 2-Fluoro-5-methoxybenzaldehyde. Boron-containing byproducts from the reducing agent are also possible. If the crude product is not sufficiently pure after the initial work-up, purification by flash column chromatography on silica gel is recommended.
Q7: Are there any specific safety precautions I should take?
A7: Yes. Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is also flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The quenching step should be performed slowly and carefully, especially on a larger scale, to control the rate of hydrogen evolution.
Experimental Protocols
Protocol 1: Small-Scale Synthesis of this compound
This protocol details the reduction of 2-Fluoro-5-methoxybenzaldehyde using sodium borohydride.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until gas evolution ceases and the pH is slightly acidic (pH ~6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism for the reduction of an aldehyde with sodium borohydride.
References
side reactions observed with 2-Fluoro-5-methoxybenzyl alcohol
Welcome to the technical support center for 2-Fluoro-5-methoxybenzyl alcohol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most frequently encountered side reactions are related to the reactivity of the benzylic alcohol functional group. These include:
-
Oxidation: The primary alcohol can be oxidized to form 2-Fluoro-5-methoxybenzaldehyde and subsequently 2-Fluoro-5-methoxybenzoic acid.[1][2]
-
Etherification: Self-condensation of the alcohol or reaction with other alcoholic solvents or nucleophiles can lead to the formation of dibenzyl ethers or other ether byproducts, especially under acidic conditions.[3][4]
-
Halogenation: In the presence of strong acids and a halide source, the alcohol can be converted to the corresponding 2-Fluoro-5-methoxybenzyl halide.
-
Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of volatile and potentially hazardous compounds.[5]
Q2: How can I minimize the oxidation of this compound to its corresponding aldehyde and carboxylic acid?
A2: To minimize oxidation, it is crucial to avoid strong oxidizing agents and prolonged exposure to air, especially at elevated temperatures. Use of an inert atmosphere (e.g., nitrogen or argon) during reactions and storage is recommended. If oxidation is desired, controlled conditions and specific reagents can be used to selectively form the aldehyde or the carboxylic acid.[6][7]
Q3: Under what conditions does self-etherification occur, and how can it be prevented?
A3: Self-etherification is typically promoted by acidic conditions and heat. The reaction involves the protonation of the hydroxyl group, followed by the nucleophilic attack of another alcohol molecule. To prevent this, maintain neutral or basic reaction conditions and use the lowest effective temperature for your desired transformation.[3][4]
Q4: Is the fluorine atom on the aromatic ring susceptible to substitution?
A4: Aryl fluorides are generally stable and less prone to nucleophilic aromatic substitution compared to other aryl halides. However, under harsh reaction conditions or with very strong nucleophiles, defluorination could potentially occur, though it is not a commonly observed side reaction under standard synthetic protocols.
Troubleshooting Guides
Issue 1: Formation of Unexpected Aldehyde or Carboxylic Acid Impurities
Symptoms:
-
Appearance of new spots on TLC analysis with different polarity.
-
1H NMR spectrum shows a peak around 9-10 ppm (aldehyde) or a broad singlet above 10 ppm (carboxylic acid).
-
Mass spectrometry data indicates the presence of species with M+14 and M+28 (or corresponding losses of H2) relative to the starting material.
Possible Causes:
-
Presence of oxidizing agents in reagents or solvents.
-
Exposure of the reaction mixture to air for extended periods, especially at elevated temperatures.
-
Use of certain metal catalysts that can promote aerobic oxidation.
Solutions:
-
Use High-Purity Reagents: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities.
-
Maintain an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as oxidation rates increase with heat.
-
Choose Appropriate Catalysts: If using a metal catalyst, select one that is less prone to promoting oxidation under your reaction conditions.
Issue 2: Significant Formation of High Molecular Weight Byproducts (Ether Formation)
Symptoms:
-
A significant decrease in the yield of the desired product.
-
Presence of a less polar spot on TLC that may be difficult to separate from the starting material.
-
1H NMR and mass spectrometry data consistent with the formation of a dibenzyl ether.
Possible Causes:
-
Acidic reaction conditions.
-
High reaction temperatures.
-
High concentration of the starting alcohol.
Solutions:
-
Control pH: If possible, run the reaction under neutral or basic conditions. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration.
-
Optimize Temperature: Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate.
-
Control Concentration: Running the reaction at a lower concentration can disfavor the bimolecular etherification reaction.
-
Use a Protecting Group: If the alcohol functionality is not required for the immediate transformation, consider protecting it with a suitable protecting group.
Quantitative Data Summary
The following tables provide a general overview of how reaction conditions can influence the formation of common side products. The percentages are illustrative and will vary depending on the specific reagents and reaction setup.
Table 1: Influence of Oxidizing Conditions on Product Distribution
| Oxidizing Agent | Temperature (°C) | Atmosphere | Approx. Aldehyde Yield (%) | Approx. Carboxylic Acid Yield (%) |
| None (Air) | 25 | Air | < 5% | < 1% |
| None (Air) | 80 | Air | 10-20% | 5-10% |
| PCC | 25 | Inert | 85-95% | < 2% |
| KMnO4 | 50 | Air | < 5% | > 90% |
Table 2: Effect of pH and Temperature on Ether Formation
| pH | Temperature (°C) | Approx. Ether Yield (%) |
| 3 | 80 | 30-50% |
| 3 | 25 | 5-15% |
| 7 | 80 | < 5% |
| 7 | 25 | < 1% |
| 10 | 80 | < 1% |
Experimental Protocols
Protocol 1: Controlled Oxidation to 2-Fluoro-5-methoxybenzaldehyde
Objective: To selectively oxidize this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Minimizing Etherification during a Substitution Reaction
Objective: To perform a reaction at the benzylic position while minimizing the formation of the dibenzyl ether byproduct.
Materials:
-
This compound
-
Desired nucleophile
-
A suitable aprotic solvent (e.g., THF, DMF)
-
A non-acidic activating agent (e.g., mesyl chloride, followed by nucleophile)
-
A non-nucleophilic base (e.g., triethylamine)
Procedure:
-
Dissolve this compound (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in an aprotic solvent under a nitrogen atmosphere and cool to 0 °C.
-
Add the activating agent (e.g., mesyl chloride, 1.1 equivalents) dropwise and stir for 30-60 minutes.
-
Add the desired nucleophile (1.5 equivalents) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for potential etherification.
References
- 1. researchgate.net [researchgate.net]
- 2. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 6. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 7. lakeland.edu [lakeland.edu]
Technical Support Center: Large-Scale Synthesis of 2-Fluoro-5-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Fluoro-5-methoxybenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent method for the large-scale synthesis of this compound is the reduction of the corresponding aldehyde, 2-Fluoro-5-methoxybenzaldehyde. This is typically achieved using a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol. This method is generally high-yielding and relatively straightforward to scale up.
Q2: What are the critical process parameters to monitor during the reduction of 2-Fluoro-5-methoxybenzaldehyde?
A2: For a successful and safe scale-up, the following parameters are critical:
-
Temperature: The addition of the reducing agent is often exothermic and requires careful temperature control to prevent side reactions and ensure safety.
-
Rate of Addition: A slow and controlled addition of the reducing agent is crucial to manage the reaction exotherm and prevent the accumulation of unreacted reagents.
-
Stirring: Efficient agitation is necessary to ensure proper mixing and heat distribution throughout the reaction vessel.
-
Purity of Starting Materials: The purity of 2-Fluoro-5-methoxybenzaldehyde can significantly impact the impurity profile of the final product.
Q3: What are the potential safety hazards associated with the large-scale synthesis of this compound?
A3: Key safety considerations include:
-
Hydrogen Evolution: The reaction of sodium borohydride with protic solvents (like methanol) or acidic conditions generates flammable hydrogen gas. Reactors must be well-ventilated and equipped with appropriate pressure relief systems.
-
Exothermic Reaction: Uncontrolled addition of the reducing agent can lead to a thermal runaway. A robust cooling system is essential.
-
Handling of Reagents: Sodium borohydride is a flammable solid and should be handled with care. The solvents used are also flammable.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities can include:
-
Unreacted 2-Fluoro-5-methoxybenzaldehyde.
-
Over-reduction products, although less common with sodium borohydride.
-
By-products from impurities present in the starting materials.
-
Residual solvents from the reaction and work-up.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the molar ratio of the reducing agent is sufficient. - Extend the reaction time. - Verify the quality and activity of the reducing agent. |
| Degradation of the product during work-up. | - Use a milder quenching agent, such as a saturated solution of ammonium chloride, instead of strong acids. - Maintain a low temperature during the work-up and extraction steps. | |
| High Levels of Unreacted Aldehyde | Insufficient reducing agent. | - Increase the molar equivalents of the reducing agent. |
| Poor quality of the reducing agent. | - Use a fresh, properly stored batch of the reducing agent. | |
| Product is Difficult to Purify | Presence of closely related impurities. | - Optimize the reaction conditions to minimize side-product formation. - Employ a multi-step purification process, such as a combination of distillation and recrystallization. - Consider using column chromatography for high-purity requirements, although this may be less practical at a very large scale. |
| Exothermic Reaction is Difficult to Control | Rate of addition of the reducing agent is too fast. | - Reduce the addition rate. - Dilute the reducing agent solution to allow for a more controlled addition. |
| Inefficient cooling. | - Ensure the cooling system of the reactor is functioning optimally and is appropriately sized for the scale of the reaction. |
Experimental Protocols
Key Experiment: Reduction of 2-Fluoro-5-methoxybenzaldehyde with Sodium Borohydride
This protocol describes a general procedure for the reduction of 2-Fluoro-5-methoxybenzaldehyde to this compound.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (or another suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a suitably sized reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-Fluoro-5-methoxybenzaldehyde in methanol.
-
Cool the solution to 0-5 °C using an ice bath or a chiller.
-
In a separate vessel, prepare a solution of sodium borohydride in methanol.
-
Slowly add the sodium borohydride solution to the aldehyde solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization as needed.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
preventing decomposition of 2-Fluoro-5-methoxybenzyl alcohol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-5-methoxybenzyl alcohol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition of this compound during reactions?
A1: The decomposition of this compound is primarily attributed to two main pathways:
-
Acid-catalyzed decomposition: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). This facilitates the formation of a benzylic carbocation, which is susceptible to various side reactions.
-
Oxidation: The benzylic alcohol functional group can be readily oxidized to form 2-Fluoro-5-methoxybenzaldehyde and subsequently 2-Fluoro-5-methoxybenzoic acid, especially in the presence of strong oxidizing agents.
Q2: How do the fluoro and methoxy substituents on the aromatic ring influence the stability of this compound?
A2: The substituents on the benzene ring have opposing electronic effects that influence the stability of the benzylic carbocation intermediate:
-
Methoxy group (-OCH₃): Located at the para position to the fluorine and meta to the benzyl group, the methoxy group is an electron-donating group through resonance. This donation of electron density helps to stabilize the positive charge of the benzylic carbocation, making the alcohol potentially more reactive in reactions proceeding through a carbocation intermediate.
-
Fluoro group (-F): The fluorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect destabilizes the adjacent benzylic carbocation.
The overall stability and reactivity will be a balance of these two effects.
Q3: What are the common decomposition byproducts observed?
A3: Common decomposition byproducts include:
-
2-Fluoro-5-methoxybenzaldehyde and 2-Fluoro-5-methoxybenzoic acid: Formed via oxidation.
-
Polymers: Acid-catalyzed self-condensation or polymerization can occur, especially under harsh acidic conditions.
-
Ether derivatives: In the presence of other alcohols, acid-catalyzed etherification can lead to the formation of symmetrical or unsymmetrical ethers.[1]
-
Friedel-Crafts alkylation products: The benzylic carbocation can act as an electrophile and alkylate other aromatic rings present in the reaction mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Decomposition under acidic conditions (e.g., during substitution reactions)
Symptoms:
-
Low yield of the desired product.
-
Formation of a complex mixture of byproducts, often colored.
-
Evidence of polymerization (insoluble material).
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Strongly acidic reaction conditions | Use milder acidic conditions or a non-acidic method for activating the alcohol. For substitution reactions, consider converting the alcohol to a better leaving group under neutral or basic conditions (e.g., tosylate, mesylate). |
| High reaction temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Prolonged reaction time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize byproduct formation. |
| Presence of other nucleophiles | If other nucleophiles (e.g., water, other alcohols) are present, they can compete in the reaction. Ensure anhydrous conditions and use the desired nucleophile in excess if possible. |
Issue 2: Undesired oxidation of the alcohol group
Symptoms:
-
Formation of 2-Fluoro-5-methoxybenzaldehyde or 2-Fluoro-5-methoxybenzoic acid as byproducts.
-
Reduced yield of the intended product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Use of harsh oxidizing agents | Employ mild and selective oxidizing agents to prevent over-oxidation. The Swern oxidation is a highly effective method for converting primary alcohols to aldehydes without further oxidation to carboxylic acids.[2][3][4][5][6] |
| Presence of atmospheric oxygen | For sensitive reactions, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible functional groups | If the substrate contains other easily oxidizable functional groups, choose an oxidant that is selective for the alcohol group. |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound to 2-Fluoro-5-methoxybenzaldehyde
This protocol provides a method for the mild oxidation of the alcohol to the corresponding aldehyde, minimizing the risk of over-oxidation and other decomposition pathways.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for the Esterification of this compound
The Mitsunobu reaction is a mild method for converting alcohols to various functional groups, including esters, with inversion of configuration if the alcohol is chiral. This method avoids harsh acidic conditions.[7][8]
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Decomposition pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-Fluoro-5-methoxybenzyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-Fluoro-5-methoxybenzyl alcohol. The following information is designed to help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is giving a low yield. What are the potential causes?
Low yields in nucleophilic substitution reactions involving this compound can stem from several factors related to the substrate's electronic properties and reaction conditions. The substitution pattern—an electron-withdrawing fluorine at the ortho position and an electron-donating methoxy group at the meta position (relative to the fluorine)—influences the stability of the benzylic carbocation intermediate that typically forms in SN1 reactions.
Common Causes for Low Yields:
-
Carbocation Instability: While the methoxy group provides some electronic donation, the ortho-fluoro group's strong inductive electron-withdrawing effect can destabilize the incipient benzylic carbocation, slowing down the SN1 pathway.
-
Steric Hindrance: The ortho-fluoro group may introduce some steric hindrance, potentially impeding the approach of the nucleophile in an SN2-type mechanism.
-
Inappropriate Solvent Choice: The choice of solvent is critical for stabilizing the intermediates. Protic, polar solvents that can stabilize carbocations are often preferred for SN1 reactions.
-
Side Reactions: Competing elimination reactions or self-polymerization of the benzyl alcohol under acidic conditions can consume the starting material and reduce the yield of the desired product.
-
Poor Leaving Group Activation: The hydroxyl group of an alcohol is a poor leaving group. Inefficient activation to a better leaving group (e.g., via protonation or conversion to a tosylate) will result in a sluggish reaction.
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for low yields in nucleophilic substitution reactions.
Q2: I am observing the formation of a complex mixture of byproducts in my reaction. What are the likely side reactions?
The structure of this compound makes it susceptible to several side reactions, particularly under harsh conditions.
-
Oxidation: The primary benzylic alcohol can be oxidized to 2-fluoro-5-methoxybenzaldehyde or further to 2-fluoro-5-methoxybenzoic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing impurities.[1]
-
Polymerization: Under acidic conditions, benzylic alcohols are prone to self-condensation, leading to the formation of polybenzyl ethers.[2] The electron-donating methoxy group can exacerbate this issue.
-
Friedel-Crafts-type Reactions: If the reaction mixture contains aromatic nucleophiles and an acid catalyst, the activated benzyl alcohol can act as an electrophile in a Friedel-Crafts alkylation reaction.
Q3: How do the fluoro and methoxy substituents influence the reactivity of the benzyl alcohol?
The electronic effects of the substituents are crucial:
-
Fluorine (at C2): Primarily exerts a strong electron-withdrawing inductive effect (-I), which can destabilize a nearby positive charge, making carbocation formation more difficult. It also has a weak, resonance-donating effect (+M), but the inductive effect typically dominates.
-
Methoxy (at C5): This group has a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The net effect is electron donation into the aromatic ring, which helps to stabilize a benzylic carbocation, particularly when the positive charge is delocalized to the ortho and para positions relative to the methoxy group.
The interplay of these opposing effects determines the overall reactivity. The deactivating inductive effect of the fluorine can make SN1 reactions more challenging compared to benzyl alcohols with only electron-donating groups.
Signaling Pathway of Substituent Electronic Effects
Caption: Influence of substituents on reaction pathways.
Troubleshooting Guides
Guide 1: Low Yield in Etherification Reactions
Problem: Low yield when attempting to synthesize an ether from this compound and another alcohol.
| Potential Cause | Recommended Solution |
| Poor Activation of the Hydroxyl Group | Use a co-catalyst system such as FeCl₃·6H₂O in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP can activate the hydroxyl group and stabilize the carbocation intermediate.[3][4] |
| Carbocation Instability | Employing a highly polar, non-nucleophilic solvent like HFIP can help stabilize the benzylic carbocation through hydrogen bonding and dipole interactions.[5] |
| Competing Self-Condensation | Use a large excess of the nucleophilic alcohol to outcompete the self-condensation of this compound. Running the reaction at a lower temperature may also minimize this side reaction. |
| Low Nucleophilicity of the Coupling Partner | Ensure the alcohol coupling partner is sufficiently nucleophilic. If using a hindered or electron-poor alcohol, consider converting it to its corresponding alkoxide with a non-nucleophilic base prior to reaction. |
Experimental Protocol: Iron-Catalyzed Dehydrative Etherification
-
Under an air atmosphere, combine this compound (1 mmol) and the desired alcohol partner (2-4 mmol) in a Schlenk tube.
-
Add 1 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and stir the mixture at the desired temperature (start with room temperature) for 5 minutes.
-
Add FeCl₃·6H₂O (0.05 mmol, 14 mg) to initiate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by silica gel column chromatography.
Guide 2: Low Yield in Esterification Reactions
Problem: Low conversion or yield in the esterification of this compound with a carboxylic acid.
| Potential Cause | Recommended Solution |
| Unfavorable Equilibrium | Use a dehydrating agent (e.g., molecular sieves) or remove water azeotropically (e.g., with a Dean-Stark apparatus if the solvent is suitable) to drive the reaction to completion. |
| Steric Hindrance | If using a sterically hindered carboxylic acid, consider activating the carboxylic acid first (e.g., convert to an acid chloride or use a coupling agent like DCC/DMAP). |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used. For a milder approach, consider a solid-supported acid catalyst for easier removal. |
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (1.2 mmol) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with a saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Guide 3: Low Yield or Over-oxidation in Oxidation Reactions
Problem: Incomplete conversion to the aldehyde or formation of the carboxylic acid byproduct.
| Potential Cause | Recommended Solution |
| Over-oxidation to Carboxylic Acid | Use a mild oxidizing agent that is known to stop at the aldehyde stage, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.[6][7] Strong oxidants like KMnO₄ or chromic acid will likely lead to the carboxylic acid.[1] |
| Incomplete Reaction | Ensure a sufficient excess of the oxidizing agent is used. Monitor the reaction carefully by TLC to determine the point of maximum aldehyde formation before significant over-oxidation occurs. |
| Reaction Conditions Too Harsh | Perform the oxidation at a low temperature (e.g., 0 °C or room temperature) to improve selectivity for the aldehyde. |
Table of Common Oxidizing Agents and Their Selectivity
| Oxidizing Agent | Typical Product from Primary Alcohol | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidant, good for stopping at the aldehyde.[6] |
| Dess-Martin Periodinane (DMP) | Aldehyde | Mild and efficient, but can be expensive. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Effective at low temperatures, but produces volatile, odorous byproducts.[7] |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Carboxylic Acid | Strong oxidant, will typically oxidize primary alcohols fully.[1] |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, often used under basic conditions.[6] |
Experimental Protocol: PCC Oxidation to Aldehyde
-
In a flask, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).
-
Add a solution of this compound (1 equivalent) in DCM dropwise to the PCC suspension.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
analytical methods for assessing the purity of 2-Fluoro-5-methoxybenzyl alcohol
Welcome to the technical support center for the analytical assessment of 2-Fluoro-5-methoxybenzyl alcohol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable purity data.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The most common and effective methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography (GC) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) to confirm molecular weight.[1][2]
Q2: What is a typical purity specification for commercially available this compound?
Commercially available this compound typically has a purity specification of ≥97% or ≥98%.[3][4] It is crucial to verify the purity of each batch to ensure it meets the requirements for your specific application.
Q3: Why is NMR spectroscopy important if HPLC or GC already provides a purity value?
While HPLC and GC are excellent for quantifying purity based on peak area, NMR spectroscopy provides detailed structural information.[1] It can confirm the identity of the main compound and help identify unknown impurities that may co-elute or not be detected by the primary method.[1]
Q4: What are the most likely impurities to be found in a sample of this compound?
Potential impurities can include residual starting materials from the synthesis, by-products such as the corresponding aldehyde (2-Fluoro-5-methoxybenzaldehyde) from oxidation, or related isomers.[5][6] Benzaldehyde is a known oxidation product of benzyl alcohol.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I am observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
Peak tailing for aromatic alcohols is often caused by secondary interactions between the analyte and active silanol groups on the silica-based stationary phase.[7]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.
-
Solution 2: Use a Mobile Phase Additive: Adding a competitive amine, such as 0.1% triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[7]
-
Solution 3: Check for Column Overload: Dilute your sample or reduce the injection volume to see if the peak shape improves.[7]
-
Solution 4: Inspect for Dead Volume: Check all connections and tubing between the injector, column, and detector for any potential dead volume that can cause band broadening.[8]
Q2: The system backpressure is unusually high or fluctuating. What should I do?
High or fluctuating pressure can indicate a blockage or a leak in the system.[9][10]
-
Step 1: Identify the Source: Systematically disconnect components (starting from the detector and moving backward) to pinpoint where the pressure drop occurs. A significant drop after disconnecting the column points to a column blockage.
-
Step 2: Address Column Blockage: If the column is blocked, try back-flushing it (if permitted by the manufacturer) to waste.[7] Ensure your samples and mobile phases are filtered to prevent future blockages.[7] A guard column can also help protect the analytical column.[11]
-
Step 3: Check for Leaks: Inspect all fittings for signs of leaks. Incompatible fittings from different manufacturers can cause leaks.[9]
-
Step 4: Purge the Pump: Air trapped in the pump head can cause pressure fluctuations.[9] Purge the pump at a high flow rate to remove any air bubbles.[9]
Q3: My retention times are drifting or inconsistent. What is the problem?
Retention time drift can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.[8]
-
Solution 1: Ensure Mobile Phase Homogeneity: Degas the mobile phase thoroughly and ensure the components are miscible.[9][11] If using a gradient, ensure the pump's mixing performance is optimal.[8]
-
Solution 2: Control Temperature: Use a column oven to maintain a constant temperature, as temperature changes can affect mobile phase viscosity and retention.[8]
-
Solution 3: Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for ion-pairing or other complex mobile phases.
Caption: Troubleshooting workflow for common HPLC issues.
Gas Chromatography (GC) Troubleshooting
Q1: I am seeing a peak that corresponds to the dehydration of my benzyl alcohol. How can I prevent this?
In-column dehydration of benzyl alcohols can occur, especially with certain stationary phases or high injector temperatures.[12]
-
Solution 1: Optimize Temperatures: Lower the injector port and initial oven temperatures to minimize thermal degradation.
-
Solution 2: Select an Inert Column: Use a highly inert column, such as a 5% phenyl/95% methylpolysiloxane phase (e.g., DB-5, HP-5), which is less likely to have active sites that catalyze dehydration.[13]
-
Solution 3: Check Carrier Gas: Ensure the carrier gas is dry and of high purity, as moisture can sometimes contribute to on-column reactions.
Q2: My peaks are broad, and the resolution is poor. What are the potential causes?
Poor peak shape in GC can result from several factors related to the column, injection technique, or flow rate.
-
Solution 1: Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove any residual manufacturing materials.[13]
-
Solution 2: Optimize Flow Rate: Check that the carrier gas flow rate is optimal for the column dimensions and carrier gas type.
-
Solution 3: Injection Technique: A slow injection can lead to band broadening. Ensure a fast, clean injection. If using a split injection, ensure the split ratio is appropriate (e.g., 25:1 to 100:1) to avoid overloading the column.[13]
-
Solution 4: Column Contamination: Contamination at the head of the column can cause peak distortion. Trim a small section (10-20 cm) from the column inlet.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v). The aqueous phase may contain a buffer like 0.025 M KH2PO4 adjusted to a suitable pH (e.g., pH 3.0 with phosphoric acid).[14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 275 nm (based on the aromatic structure; requires optimization).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Protocol 2: Purity and Residual Solvent Analysis by GC-FID
This method is effective for assessing purity and quantifying volatile impurities or residual solvents.[2]
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[2][17]
-
Column: HP-5, DB-5, or equivalent 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1-2 mL/min).[17]
-
Injector Temperature: 250 °C.[13]
-
Detector Temperature: 300 °C.[13]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.[13]
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL injection with a split ratio of 50:1.[13]
-
Sample Preparation: Prepare a solution of approximately 10 mg/mL in a suitable solvent like Dichloromethane or Methanol.[2]
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure of the compound.[1]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1]
-
Acquisition: Acquire a standard proton (¹H) spectrum.
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm they are consistent with the structure of this compound.
Data Presentation
Summary of Physicochemical and Purity Data
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 161643-29-4 | [18] |
| Molecular Formula | C₈H₉FO₂ | [19] |
| Molecular Weight | 156.15 g/mol | [19] |
| Typical Purity | ≥97% | [4] |
Typical Analytical Method Parameters
| Method | Parameter | Recommended Value |
| HPLC | Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50) | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV at 275 nm | |
| GC | Column | HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen | |
| Oven Program | 70°C to 250°C at 10°C/min | |
| Detector | FID | |
| NMR | Solvent | CDCl₃ |
| Field Strength | ≥400 MHz |
Expected ¹H NMR Spectral Data (in CDCl₃)
Note: These are predicted values based on similar structures. Actual values may vary slightly.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~2.0 - 3.0 | Singlet (broad) | 1H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -CH₂- | ~4.7 | Singlet or Doublet | 2H |
| Aromatic-H | ~6.8 - 7.2 | Multiplets | 3H |
Mandatory Visualizations
Caption: Experimental workflow for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. How is Benzyl Alcohol detected in a sample? - Blog [zbwhr.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Fluoro-4-methoxybenzyl alcohol, 97% | Fisher Scientific [fishersci.ca]
- 5. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. realab.ua [realab.ua]
- 11. ijprajournal.com [ijprajournal.com]
- 12. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. scbt.com [scbt.com]
- 19. echemi.com [echemi.com]
Technical Support Center: Managing Exothermic Reactions with 2-Fluoro-5-methoxybenzyl Alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Fluoro-5-methoxybenzyl alcohol. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reaction risks associated with this compound?
A1: Like other benzyl alcohols, this compound can undergo several types of exothermic reactions. The primary risks are associated with:
-
Oxidation Reactions: Conversion of the alcohol to the corresponding aldehyde or carboxylic acid using strong oxidizing agents can be highly exothermic.
-
Esterification Reactions: Reaction with carboxylic acids or acid chlorides, particularly under acidic catalysis, can generate significant heat.
-
Reactions with Strong Acids or Bases: Protonation or deprotonation of the hydroxyl group with strong acids or bases can be exothermic.
-
Reactions with Hydrides: Reactions with metal hydrides (e.g., sodium hydride) to form the alkoxide are highly exothermic and produce flammable hydrogen gas.
The presence of the electron-withdrawing fluorine atom can increase the acidity of the hydroxyl group, potentially influencing the rate and exothermicity of some reactions.[1][2][3]
Q2: How can I assess the potential exothermicity of my planned reaction?
A2: A thorough risk assessment is crucial before performing any reaction. This should include:
-
Literature Review: Search for information on similar reactions with substituted benzyl alcohols.
-
Reaction Calorimetry: For novel or scaled-up reactions, performing reaction calorimetry studies (e.g., using a reaction calorimeter) is the most reliable way to quantify the heat of reaction and the rate of heat release. This data is essential for safe scale-up.
-
Small-Scale Pilot Reaction: Conduct the reaction on a small scale (milligrams to a few grams) with careful temperature monitoring before attempting a larger scale.
Q3: What are the key signs of a potential thermal runaway reaction?
A3: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[4][5][6] Key warning signs include:
-
A rapid, unexpected increase in reaction temperature that does not stabilize with cooling.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
A change in the color or viscosity of the reaction mixture.
-
Evolution of gas or fumes from the reaction.
Q4: What immediate steps should I take if I suspect a thermal runaway?
A4: If you suspect a thermal runaway, prioritize personal safety and then attempt to control the reaction if it is safe to do so.
-
Alert colleagues and the lab manager immediately.
-
If the reaction is on a small scale and you can do so safely, remove the heating source and apply external cooling (e.g., an ice bath).
-
Stop any further addition of reagents.
-
If the reaction is escalating rapidly, evacuate the immediate area and follow your institution's emergency procedures.
-
Do not attempt to quench a large-scale runaway reaction without a pre-approved and practiced plan.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reagent Addition
Question: I am adding a reagent to a solution of this compound, and the temperature is rising much faster than anticipated. What should I do?
Answer:
-
Stop the Addition Immediately: Halt the addition of the reagent to prevent further heat generation.
-
Enhance Cooling:
-
Ensure your cooling bath is at the target temperature and has sufficient capacity.
-
Increase the stirring rate to improve heat transfer to the cooling medium.
-
If using a circulator, ensure it is functioning correctly and set to the appropriate temperature.
-
-
Monitor the Temperature: Continuously monitor the internal reaction temperature. If it continues to rise after stopping the addition and enhancing cooling, you may be approaching a thermal runaway (see FAQ Q4).
-
Analyze the Cause: Once the temperature is under control, investigate the potential causes:
-
Addition Rate: Was the reagent added too quickly?
-
Concentration: Are the reagents more concentrated than intended?
-
Cooling Inefficiency: Is the cooling bath not making good contact with the reaction flask? Is the stirrer not providing adequate mixing?
-
-
Resume with Caution: If you can identify and rectify the cause, resume the addition at a much slower rate, carefully monitoring the temperature.
Issue 2: Reaction Temperature Remains High After Initial Exotherm
Question: My reaction had an initial exotherm which I controlled. However, the temperature is not decreasing back to the desired setpoint even with cooling. What could be the problem?
Answer:
This situation suggests that the reaction is still generating heat at a rate that is equal to or greater than the rate of heat removal.
-
Verify Cooling System: Double-check that your cooling system is operating effectively. Ensure the coolant is circulating and the bath temperature is correct.
-
Consider a Delayed or Secondary Exotherm: Some reactions may have multiple exothermic events. Be prepared for a potential second temperature rise.
-
Check for Stirring Issues: Inadequate stirring can create localized hot spots where the reaction continues at an accelerated rate. Ensure the stirring is vigorous enough for the reaction volume and viscosity.
-
Evaluate for a Change in Reaction Pathway: An elevated temperature could have initiated an undesired, more exothermic side reaction or decomposition.
-
Do Not Remove Cooling Prematurely: Keep the cooling applied until the reaction has been confirmed to be complete and the temperature has stabilized at the desired level.
Quantitative Data
Due to the lack of specific experimental calorimetric data for this compound in the public domain, the following tables provide data for the parent compound, benzyl alcohol. These values should be used as an estimation only . The presence of the fluoro and methoxy substituents will influence the actual thermochemical properties. The electron-withdrawing fluorine atom may slightly increase the exothermicity of reactions where the alcohol acts as a nucleophile, while the methoxy group's electronic effect is more complex and position-dependent. It is strongly recommended to determine the actual heat of reaction through calorimetry for any process being scaled up.
Table 1: Thermochemical Data for Benzyl Alcohol
| Property | Value | Source |
| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -154.5 ± 1.7 kJ/mol | [7] |
| Enthalpy of Vaporization (ΔvapH°) | 65.75 ± 0.51 kJ/mol | [7] |
| Standard Gas Enthalpy of Formation (ΔfH°gas) | -88.8 ± 1.8 kJ/mol | [7] |
| Liquid Phase Heat Capacity (Cp,liquid) | 215.94 J/mol·K | [8] |
Table 2: Estimated Heat of Reaction for Common Reactions of Benzyl Alcohol
| Reaction Type | Reagents | Estimated Heat of Reaction (ΔHrxn) | Notes |
| Oxidation to Benzaldehyde | e.g., MnO2, PCC | Moderately to Highly Exothermic | The actual exotherm depends heavily on the oxidizing agent and reaction conditions. |
| Oxidation to Benzoic Acid | e.g., KMnO4, H2CrO4 | Highly Exothermic | Can be difficult to control; slow addition and efficient cooling are essential. |
| Fischer Esterification | Acetic Acid, H2SO4 (cat.) | Moderately Exothermic | The equilibrium nature of the reaction can help to moderate the exotherm. |
| Acylation | Acetyl Chloride | Highly Exothermic | Rapid reaction; requires slow addition at low temperatures. |
Experimental Protocols
Protocol: Small-Scale Calorimetry Screening
This protocol provides a basic method for estimating the exothermicity of a reaction using standard laboratory equipment.
-
Setup:
-
Place a known volume of this compound and solvent in a jacketed reaction vessel with magnetic or overhead stirring.
-
Insert a calibrated temperature probe into the reaction mixture and another into the cooling jacket.
-
Circulate a coolant at a constant temperature through the jacket.
-
-
Calibration:
-
Once the internal and jacket temperatures have equilibrated, add a known amount of a non-reactive solvent at a different known temperature to determine the heat capacity of the system.
-
-
Reagent Addition:
-
Add a small, known amount of the limiting reagent to the reaction mixture.
-
Record the temperature of the reaction mixture and the jacket over time.
-
-
Calculation:
-
Calculate the heat released by the reaction based on the temperature change, the mass of the reaction mixture, and the previously determined heat capacity of the system.
-
-
Analysis:
-
Use this data to estimate the total heat of reaction and the maximum adiabatic temperature rise for a larger scale reaction.
-
Protocol: Emergency Quenching of a Small-Scale Exothermic Reaction (<100 mL)
Warning: This procedure should only be performed if it is safe to do so. For larger volumes or rapidly escalating reactions, evacuation is the primary response.
-
Preparation: Have a pre-chilled quenching agent and a larger cooling bath (e.g., dry ice/acetone) readily available. The choice of quenching agent depends on the reactants (e.g., for reactions with hydrides, a cautious sequence of ethyl acetate, methanol, then water is often used).
-
Immediate Actions:
-
Stop all reagent addition.
-
Remove any heating source.
-
If possible, lower the reaction flask into the larger, colder cooling bath.
-
-
Slow Quenching:
-
Once the initial temperature rise is controlled, slowly add the quenching agent dropwise with vigorous stirring.
-
Monitor the temperature and any gas evolution closely. Pause the addition if the temperature begins to rise significantly.
-
-
Completion: Continue the slow addition until the reaction is fully quenched, as indicated by a stable temperature and cessation of gas evolution.
Visualizations
Caption: A logical workflow for preparing and executing potentially exothermic reactions.
Caption: A decision-making workflow for troubleshooting unexpected temperature increases.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl alcohol [webbook.nist.gov]
selection of appropriate catalysts for reactions with 2-Fluoro-5-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxybenzyl alcohol. The following sections detail catalyst selection, experimental protocols, and troubleshooting for oxidation, etherification, and esterification reactions.
Catalyst Selection and Reaction Overview
The reactivity of this compound is influenced by its substituents. The methoxy group is electron-donating, which can activate the aromatic ring and stabilize carbocation intermediates, while the fluorine atom is electron-withdrawing. This electronic balance is a key consideration in catalyst selection and reaction optimization.
Catalyst Selection Logic
The choice of catalyst depends on the desired transformation. The following diagram illustrates a general logic for selecting an appropriate catalyst system for this compound.
Caption: Catalyst selection flowchart for reactions with this compound.
Oxidation of this compound to 2-Fluoro-5-methoxybenzaldehyde
The selective oxidation of this compound to the corresponding aldehyde is a crucial transformation in the synthesis of various pharmaceutical intermediates.
Recommended Catalyst Systems
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Platinum on Carbon (Pt@CHs) | O₂ (1 atm) | Toluene | 80 | 3 | >90 (inferred) | [1] |
| Pd-Zn/TiO₂ | Air | Solvent-free | 100-140 | 1-4 | High (inferred) | [2] |
| Ni nanoparticles on Al₂O₃ | Air | Toluene | 100 | 6-12 | Moderate to high (inferred) | [3] |
| Au@g-C₃N₄ (urea) | Light (365 nm) | Water (pH=2) | Ambient | 4 | ~75 (conversion), ~85 (selectivity) | [4] |
Experimental Protocol: Oxidation using Platinum on Carbon (Pt@CHs)
This protocol is adapted from a general procedure for the oxidation of benzyl alcohol derivatives.[1]
Materials:
-
This compound
-
Platinum on Carbon (Pt@CHs) catalyst
-
Toluene
-
Oxygen supply
-
Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:
-
To a reaction vessel equipped with a reflux condenser, add this compound (1 mmol) and toluene (3 mL).
-
Add the Pt@CHs catalyst (e.g., 2 mg, ~0.07 mol%).
-
Stir the mixture and heat to 80°C.
-
Introduce a continuous stream of oxygen (1 atm) into the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst from the mixture.
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Troubleshooting and FAQs
Q1: The reaction is slow or incomplete.
-
A1: The electron-withdrawing nature of the fluorine atom may slightly deactivate the benzyl alcohol towards oxidation. Consider increasing the catalyst loading or the reaction temperature. Ensure the oxygen supply is adequate. The catalyst may also be deactivated; ensure it is fresh or properly activated.
Q2: Over-oxidation to the carboxylic acid is observed.
-
A2: This is a common side reaction in the oxidation of primary alcohols.[5] Reduce the reaction time and monitor the reaction closely by TLC or GC to stop it once the starting material is consumed. Lowering the reaction temperature or using a more selective catalyst system might also be beneficial.
Q3: What is the role of the methoxy group in this reaction?
-
A3: The electron-donating methoxy group can facilitate the oxidation by stabilizing the transition state. This can lead to a faster reaction compared to unsubstituted benzyl alcohol.[3]
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
Etherification of this compound
The etherification of this compound can be achieved with various alcohols to form symmetrical or unsymmetrical ethers.
Recommended Catalyst Systems
| Catalyst System | Reactant | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| FeCl₃·6H₂O / HFIP | Ethanol | HFIP | 0 - 25 | 0.5 - 2 | 80-90 (inferred) | [1][6] |
| Fe(OTf)₃ / NH₄Cl | Another Alcohol | DCM | 0 - 45 | 0.5 - 3 | 81 (with fluoro-substituent) | [3] |
| Pd/C or Pt/C | Self-condensation | Solvent-free | 135 | 3 - 15 | 49-85 (for 4-methoxybenzyl alcohol) | [7][8] |
Experimental Protocol: Iron-Catalyzed Unsymmetrical Etherification
This protocol is based on the etherification of substituted benzyl alcohols.[1][6]
Materials:
-
This compound
-
Ethanol (or other primary alcohol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve this compound (1 mmol) in HFIP (1 mL).
-
Add the primary alcohol (e.g., ethanol, 2 mmol).
-
Stir the mixture at room temperature.
-
Add FeCl₃·6H₂O (0.05 mmol) to the solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography.
Troubleshooting and FAQs
Q1: The reaction is not proceeding to completion.
-
A1: The presence of the electron-withdrawing fluorine might slow down the formation of the benzylic carbocation intermediate.[3] Consider increasing the amount of the Lewis acid catalyst slightly or extending the reaction time. Ensure all reagents are anhydrous, as water can interfere with the reaction.
Q2: Formation of symmetrical ether as a byproduct.
-
A2: This can occur, especially if the primary alcohol is less reactive. Using a larger excess of the primary alcohol can favor the formation of the unsymmetrical ether. The choice of catalyst system can also influence selectivity.[1][9]
Q3: What is the role of HFIP?
-
A3: HFIP acts as a solvent and co-catalyst, stabilizing the carbocation intermediate through hydrogen bonding and its high polarity, which facilitates the Sₙ1-type etherification.[1][6]
Esterification of this compound
Fischer esterification is a common method for converting this compound to its corresponding ester using a carboxylic acid and an acid catalyst.
Recommended Catalyst Systems
| Catalyst System | Carboxylic Acid | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₂SO₄ (conc.) | Acetic Acid | Acetic Acid (excess) | Reflux | 2 - 4 | >90 (inferred) | [10][11] |
| p-TsOH | Acetic Acid | Toluene | Reflux (with Dean-Stark) | 4 - 20 | High (inferred) | [10][12] |
| Mesoporous H-ZSM-5 | Acetic Acid | None (or inert solvent) | ~120 | 4 - 8 | 30-40 (for benzyl alcohol) | [13] |
Experimental Protocol: Fischer Esterification using Sulfuric Acid
This is a general and widely used protocol for esterification.[10][14]
Materials:
-
This compound
-
Acetic acid (or other carboxylic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the carboxylic acid (e.g., 4 equivalents of acetic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
Troubleshooting and FAQs
Q1: The esterification reaction has a low yield.
-
A1: Fischer esterification is an equilibrium reaction.[12][15] To drive the reaction towards the product, use a large excess of one of the reactants (usually the cheaper one, like the carboxylic acid) or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus with a solvent like toluene.[10]
Q2: Are there any potential side reactions?
-
A2: Under strongly acidic conditions and high temperatures, there is a possibility of side reactions involving the ether linkage (methoxy group) or polymerization. Using milder catalysts or reaction conditions can help to avoid these issues.
Q3: Can I use a heterogeneous catalyst?
-
A3: Yes, solid acid catalysts like mesoporous H-ZSM-5 can be used.[13] The advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, which simplifies the work-up procedure. However, the activity might be lower compared to homogeneous catalysts like sulfuric acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [scirp.org]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluoro-5-methoxybenzyl Alcohol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-5-methoxybenzyl alcohol with its structural isomers. Understanding the nuanced differences in reactivity among these closely related compounds is paramount for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents. This document synthesizes available experimental data to offer insights into how the relative positions of the fluoro and methoxy substituents on the benzyl ring influence the reactivity of the benzylic alcohol functionality in key chemical transformations, including oxidation, etherification, and esterification.
Factors Influencing Reactivity
The reactivity of substituted benzyl alcohols is predominantly governed by the electronic effects of the substituents on the aromatic ring. Both fluorine and methoxy groups exert inductive and resonance effects that can either stabilize or destabilize reaction intermediates, thereby modulating the rate and outcome of chemical reactions.
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its net effect is electron-donating, which tends to stabilize carbocation intermediates that can form at the benzylic position during reactions like SN1-type etherification or esterification. This increased stability generally leads to enhanced reactivity.
-
Fluorine Atom (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction (-I effect). However, it can also donate electron density through resonance (+R effect) due to its lone pairs. The overall electronic influence of fluorine is a complex interplay of these two opposing effects and is highly dependent on its position relative to the reaction center. In many cases, the inductive effect dominates, leading to a deactivation of the aromatic ring and a decrease in the reactivity of the benzylic alcohol.
The interplay of these effects in different isomers of fluoro-methoxybenzyl alcohol results in a unique reactivity profile for each compound.
Comparative Reactivity Data
Table 1: Comparison of Yields in Etherification Reactions
| Compound | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | 4-Methoxybenzyl ethyl ether | 90 | [1][2] |
| 4-Methylbenzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | 4-Methylbenzyl ethyl ether | 73 | [1][2] |
| Benzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | Benzyl ethyl ether | Good | [1][2] |
| 4-Chlorobenzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | 4-Chlorobenzyl ethyl ether | Good | [1][2] |
| 4-(Trifluoromethyl)benzyl alcohol | Ethanol | FeCl₃·6H₂O, HFIP | No reaction | 0 | [1][2] |
Note: Data for this compound and its specific isomers in this particular reaction were not available in the searched literature. The data for other substituted benzyl alcohols are provided to illustrate general reactivity trends.
Table 2: Comparison of Yields in Oxidative Esterification Reactions
| Compound | Reactant | Conditions | Product | Yield (%) | Reference |
| Benzyl alcohol | Ethanol | O₂, [EMIM]OAc, 80°C, 12h | Ethyl benzoate | 94 | [3] |
| 4-Methylbenzyl alcohol | Ethanol | O₂, [EMIM]OAc, 80°C, 12h | Ethyl 4-methylbenzoate | High | [3] |
| 4-Chlorobenzyl alcohol | Ethanol | O₂, [EMIM]OAc, 80°C, 12h | Ethyl 4-chlorobenzoate | 84 | [3] |
| 4-Nitrobenzyl alcohol | Ethanol | O₂, [EMIM]OAc, 80°C, 12h | Ethyl 4-nitrobenzoate | 83 | [3] |
| 4-Methoxybenzyl alcohol | Ethanol | O₂, [EMIM]OAc, 80°C, 12h | Ethyl 4-methoxybenzoate | 73 | [3] |
Note: This data suggests that electron-withdrawing groups can lead to higher yields in this specific oxidative esterification, while the electron-donating methoxy group results in a slightly lower yield compared to the unsubstituted and chloro-substituted analogues.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Experimental Protocol 1: Iron-Catalyzed Etherification of Benzyl Alcohols
This protocol describes a general procedure for the synthesis of unsymmetrical ethers from benzyl alcohols.[1][2]
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Ethanol (2.0 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1 mL)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.05 mmol)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a solution of the substituted benzyl alcohol in HFIP, add ethanol.
-
Add FeCl₃·6H₂O to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol outlines a general method for the selective oxidation of benzyl alcohols.
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), potassium permanganate)
-
Anhydrous dichloromethane (if using PCC)
-
Silica gel
-
Sodium bicarbonate solution
Procedure (using PCC):
-
To a stirred suspension of PCC in anhydrous dichloromethane, add a solution of the substituted benzyl alcohol in dichloromethane dropwise.
-
Stir the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or distillation.
Experimental Protocol 3: Fischer Esterification of Benzyl Alcohols
This protocol describes the acid-catalyzed esterification of benzyl alcohols with a carboxylic acid.[4]
Materials:
-
Substituted benzyl alcohol (1.0 equiv)
-
Carboxylic acid (e.g., acetic acid, 2.0 equiv)
-
Sulfuric acid (catalytic amount)
-
Toluene (as solvent, optional for azeotropic removal of water)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the substituted benzyl alcohol, carboxylic acid, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the ester by column chromatography or distillation.
Visualizing Reactivity Principles and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the reactivity of substituted benzyl alcohols.
Caption: Factors influencing the reactivity of substituted benzyl alcohols.
Caption: A logical workflow for conducting a comparative reactivity study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoro-5-methoxybenzyl Alcohol and Benzyl Alcohol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 2-Fluoro-5-methoxybenzyl alcohol and its non-fluorinated analog, benzyl alcohol. The introduction of fluorine and a methoxy group onto the benzene ring significantly alters the physicochemical properties and reactivity of the benzylic alcohol, offering both advantages and disadvantages in various synthetic applications. This document summarizes key differences in their synthesis and reactivity in common organic transformations, supported by experimental data.
Introduction
Benzyl alcohol is a fundamental building block and solvent in organic synthesis, widely utilized in the pharmaceutical and fragrance industries.[1] Its fluorinated and methoxylated derivative, this compound, has emerged as a valuable intermediate in modern drug discovery. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group imbues the molecule with unique electronic properties that can modulate biological activity, metabolic stability, and binding affinity to target proteins.[2][3] This guide will explore these differences through a comparative analysis of their synthesis and performance in key chemical reactions.
Synthesis of the Alcohols
Both benzyl alcohol and this compound can be readily prepared by the reduction of their corresponding benzaldehydes. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.
Experimental Protocol: Reduction of Benzaldehydes with Sodium Borohydride
Materials:
-
Benzaldehyde or 2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the corresponding benzaldehyde (1 equivalent) in methanol or ethanol (0.2 M) at 0 °C in a round-bottom flask, sodium borohydride (1.5 equivalents) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The solvent is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired benzyl alcohol derivative.[1][4][5]
Synthesis Data Comparison
| Compound | Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Benzaldehyde | NaBH₄ | Methanol | 1 | 94 | [1] |
| This compound | 2-Fluoro-5-methoxybenzaldehyde | NaBH₄ | Ethanol | 2 | ~95 (estimated) | General procedure |
Note: While a specific literature yield for the NaBH₄ reduction of 2-Fluoro-5-methoxybenzaldehyde was not found, the reaction is expected to proceed with high efficiency, comparable to that of benzaldehyde, as the electronic effects of the substituents on the carbonyl group are not expected to significantly hinder the reduction by a strong hydride donor like NaBH₄.
Comparative Reactivity in Key Synthetic Transformations
The presence of the ortho-fluoro and para-methoxy substituents on the aromatic ring of this compound significantly influences its reactivity compared to benzyl alcohol. The fluorine atom is strongly electron-withdrawing through induction (-I effect), while the methoxy group is electron-donating through resonance (+M effect). The interplay of these effects modulates the electron density at the benzylic carbon and the acidity of the hydroxyl proton.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for the formation of ethers from an alcohol and an alkyl halide. The alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile.
References
- 1. scielo.br [scielo.br]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. jconsortium.com [jconsortium.com]
Unlocking Spectral Clarity: A Comparative Guide to Fluorinated Benzyl Ethers for Enhanced NMR Resolution
For researchers, scientists, and drug development professionals grappling with complex NMR spectra, achieving clear signal resolution is paramount. Overlapping resonances, a common challenge in the analysis of intricate molecules like oligosaccharides, can obscure vital structural information. Fluorinated benzyl ethers have emerged as a powerful tool to mitigate this issue, not by acting as traditional chiral resolving agents, but by serving as protecting groups that significantly enhance spectral dispersion.
This guide provides a comprehensive comparative analysis of various fluorinated benzyl ethers, detailing their effectiveness in improving NMR spectral resolution. The information presented is supported by experimental data, offering a practical resource for selecting the optimal protecting group strategy. While the primary focus is on enhancing spectral clarity in complex structures, the broader potential of fluorinated compounds in chiral analysis will also be addressed.
Performance of Fluorinated Benzyl Ethers in Enhancing 13C NMR Spectral Resolution
The primary advantage of utilizing fluorinated benzyl ethers as protecting groups lies in their ability to shift the 13C NMR signals of the benzylic methylene group to a higher field (lower ppm). This shift effectively moves these signals away from the typically crowded 65-85 ppm region of carbohydrate spectra, thereby reducing spectral overlap and simplifying analysis.[1][2]
A key study by Khoabane et al. systematically evaluated the impact of the degree and position of fluorine substitution on the 13C chemical shift of the benzylic methylene carbons in protected methyl-α-D-mannopyranoside.[1] The results, summarized below, demonstrate a clear correlation between the number of fluorine atoms and the upfield shift.
| Compound | Protecting Group | Number of Fluorine Atoms | 13C Chemical Shift of Methylene Carbons (ppm) | Upfield Shift (Δδ vs. Benzyl Ether) (ppm) |
| 1 | Benzyl ether | 0 | 72.1 - 75.0 | - |
| 2 | Pentafluorobenzyl ether | 5 | 58.7 - 60.9 | 13.4 - 14.1 |
| 3 | 2,3,5,6-Tetrafluorobenzyl ether | 4 | 59.0 - 61.0 | 13.1 - 14.0 |
| 4 | 2,3,4,5-Tetrafluorobenzyl ether | 4 | 59.2 - 61.4 | 12.9 - 13.6 |
| 5 | 2,6-Difluorobenzyl ether | 2 | 59.4 - 61.8 | 12.7 - 13.2 |
| 6 | 4-Fluorobenzyl ether | 1 | 65.5 - 68.6 | 6.6 - 6.4 |
Data sourced from Khoabane et al. (2022).[1]
As the data clearly indicates, the pentafluorobenzyl ether provides the most significant upfield shift, offering the best resolution from the carbohydrate backbone signals. Even a single fluorine atom in the 4-position results in a notable upfield shift of over 6 ppm.
Experimental Protocols
The synthesis and NMR analysis of fluorinated benzyl ethers as protecting groups follow established chemical methodologies.
General Procedure for the Synthesis of Fluorinated Benzyl Ethers
The fluorinated benzyl ethers described in the comparative data were synthesized via the Williamson ether synthesis.[1][2]
Materials:
-
Methyl-α-D-mannopyranoside
-
Appropriate fluorinated benzyl bromide (e.g., pentafluorobenzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
Protocol:
-
A solution of methyl-α-D-mannopyranoside in anhydrous DMF is cooled to 0 °C.
-
Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 1 hour at room temperature to form the alkoxide.
-
The corresponding fluorinated benzyl bromide is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer operating at a standard frequency for 1H and 13C nuclei (e.g., 400 or 500 MHz for 1H).
Sample Preparation:
-
Dissolve the purified fluorinated benzyl ether derivative in a suitable deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire standard 1H and 13C{1H} NMR spectra.
-
For 13C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using fluorinated benzyl ethers for enhanced spectral resolution.
Caption: Experimental workflow for the synthesis and NMR analysis of fluorinated benzyl ethers.
References
A Comparative Guide to the Synthesis of 2-Fluoro-5-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of 2-Fluoro-5-methoxybenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, reagent handling, and reaction conditions, with supporting experimental data presented for objective comparison.
Comparison of Synthetic Routes
Two primary and reliable methods for the synthesis of this compound involve the reduction of commercially available precursors: 2-Fluoro-5-methoxybenzaldehyde and 2-Fluoro-5-methoxybenzoic acid.
| Parameter | Route 1: Reduction of Aldehyde | Route 2: Reduction of Carboxylic Acid |
| Starting Material | 2-Fluoro-5-methoxybenzaldehyde | 2-Fluoro-5-methoxybenzoic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Typical Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Reported Yield | High (typically >90%) | High (typically >85%) |
| Workup | Aqueous workup | Careful quenching with water and base (e.g., Fieser method) |
| Safety Considerations | NaBH₄ is relatively safe to handle. | LiAlH₄ is highly reactive and pyrophoric; requires strict anhydrous conditions and an inert atmosphere. |
Experimental Protocols
Route 1: Reduction of 2-Fluoro-5-methoxybenzaldehyde with Sodium Borohydride
This method is a straightforward and high-yielding synthesis of this compound.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Reduction of 2-Fluoro-5-methoxybenzoic acid with Lithium Aluminum Hydride
This route provides an effective alternative, particularly if the corresponding carboxylic acid is more readily available or cost-effective.
Materials:
-
2-Fluoro-5-methoxybenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-Fluoro-5-methoxybenzoic acid (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction using the Fieser method: for every 'x' g of LiAlH₄ used, slowly add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
A Comparative Guide to Alternatives for 2-Fluoro-5-methoxybenzyl Alcohol in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex multi-step syntheses. 2-Fluoro-5-methoxybenzyl alcohol and its derivatives are often employed as protecting groups for hydroxyl and carboxylic acid functionalities. This guide provides an objective comparison of viable alternative reagents, supported by experimental data, to aid in the strategic planning of synthetic routes.
The primary role of reagents like this compound is in the formation of benzyl-type ethers or esters, which serve as protecting groups.[1][2] The stability and cleavage conditions of these groups are critical performance metrics. The electron-donating methoxy group and the electron-withdrawing fluoro group on the aromatic ring of this compound modulate the stability of the corresponding benzyl carbocation, thereby influencing the ease of deprotection. Alternatives are typically other substituted benzyl alcohols that offer different lability profiles.
Key Alternatives and Their Characteristics
Several substituted benzyl alcohols are commonly used as alternatives, each with distinct advantages depending on the synthetic context. The most prominent among these are 4-Methoxybenzyl alcohol (PMB-OH), 2,4-Dimethoxybenzyl alcohol (DMB-OH), and the unsubstituted Benzyl alcohol (Bn-OH).
-
4-Methoxybenzyl alcohol (PMB-OH): This is a widely used reagent that forms the p-methoxybenzyl (PMB) protecting group.[3][4] The PMB group is known for its stability under a variety of reaction conditions but can be readily removed through mild oxidative cleavage or under acidic conditions.[3][5]
-
2,4-Dimethoxybenzyl alcohol (DMB-OH): The DMB group offers higher acid lability compared to the PMB group. This allows for selective deprotection under milder acidic conditions, which can be advantageous when other acid-sensitive groups are present in the molecule.[6]
-
Benzyl alcohol (Bn-OH): The unsubstituted benzyl (Bn) group is significantly more stable than its methoxy-substituted counterparts. It is typically removed by hydrogenolysis, providing an orthogonal deprotection strategy.[1]
The choice of reagent is dictated by the overall synthetic strategy, particularly the need for orthogonal protecting groups that can be removed selectively without affecting others.[7]
Comparative Performance Data
The performance of these alternatives is best illustrated by comparing their cleavage conditions and yields in deprotection reactions.
| Protecting Group | Reagent | Typical Cleavage Conditions | Yield (%) | Reference |
| 2-Fluoro-5-methoxybenzyl | This compound | Acidic conditions (e.g., TFA) or oxidative cleavage (e.g., DDQ) | Substrate dependent | N/A |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl alcohol | Oxidative: DDQ, CAN; Acidic: TFA, HCl/HFIP[5] | >90 | [3][5] |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl alcohol | Mild Acidic: Dilute TFA (10-50% in DCM)[6] | >90 | [6] |
| Benzyl (Bn) | Benzyl alcohol | Hydrogenolysis (H₂, Pd/C) | >95 | [1] |
Data compiled from various sources. Yields are typical and can vary based on the substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: Protection of an Alcohol with 4-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes a general procedure for the formation of a PMB ether.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-methoxybenzyl chloride (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired PMB-protected alcohol.
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
This protocol outlines the cleavage of a PMB ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of dichloromethane and water (e.g., 10:1 v/v).
-
Add DDQ (1.5 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected alcohol.
Visualizing Reaction Pathways and Workflows
Diagrams created with Graphviz can illustrate the logic of protecting group strategies and experimental workflows.
Caption: General workflow for alcohol protection and deprotection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. benchchem.com [benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
cost-benefit analysis of using 2-Fluoro-5-methoxybenzyl alcohol in synthesis
In the realm of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that balances reactivity, cost, and safety. 2-Fluoro-5-methoxybenzyl alcohol has emerged as a valuable intermediate, offering unique electronic properties due to its fluorine and methoxy substituents. These groups can significantly influence the biological activity, metabolic stability, and bioavailability of the final product. This guide provides a comprehensive cost-benefit analysis of using this compound in a representative synthetic transformation—the O-alkylation of a phenol—and compares its performance with several alternatives.
Executive Summary
This analysis focuses on the O-alkylation of 4-nitrophenol as a model reaction to evaluate this compound against unsubstituted benzyl alcohol, 4-methoxybenzyl alcohol, and 2-fluorobenzyl alcohol. The comparison considers two primary synthetic routes: the Mitsunobu reaction and the Williamson ether synthesis (utilizing the corresponding benzyl chlorides). The findings indicate that while this compound offers the advantage of introducing fluorine, a common element in modern pharmaceuticals, it comes at a significantly higher cost compared to simpler, unsubstituted alternatives. The choice of reagent will ultimately depend on the specific synthetic goals, budget constraints, and the desired properties of the target molecule.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its alternatives. The data includes cost, physical properties, and safety information.
Table 1: Cost and Physical Properties of Benzyl Alcohols and Chlorides
| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) | Indicative Price ($/g) |
| This compound | 161643-29-4 | 156.15 | Solid | 242 | 57-63 | ~15-25 |
| Benzyl alcohol | 100-51-6 | 108.14 | Liquid | 205 | -15 | ~0.10-0.50[1][2][3][4] |
| 4-Methoxybenzyl alcohol | 105-13-5 | 138.17 | Solid/Liquid | 259 | 22-25 | ~0.15-0.80[5][6] |
| 2-Fluorobenzyl alcohol | 446-51-5 | 126.13 | Liquid | 203-205 | N/A | ~0.45-1.50 |
| 2-Fluoro-5-methoxybenzyl chloride | 1076197-70-0 | 174.60 | Inquire | Inquire | Inquire | Inquire |
| Benzyl chloride | 100-44-7 | 126.58 | Liquid | 179 | -43 | ~0.20-0.60 |
| 4-Methoxybenzyl chloride | 824-94-2 | 156.61 | Liquid | 227 | -1 | ~0.50-1.20 |
| 2-Fluorobenzyl chloride | 341-33-3 | 144.57 | Liquid | 185-187 | N/A | ~1.00-3.00 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The price for 2-Fluoro-5-methoxybenzyl chloride is typically available upon request from chemical suppliers.
Table 2: Safety Information for Benzyl Alcohols and Chlorides
| Compound | GHS Hazard Statements | GHS Precautionary Statements |
| This compound | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | P261, P280, P302+P352, P305+P351+P338 |
| Benzyl alcohol | H302, H332, H319 (Harmful if swallowed, Harmful if inhaled, Causes serious eye irritation) | P261, P270, P280, P301+P312, P304+P340, P305+P351+P338 |
| 4-Methoxybenzyl alcohol | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
| 2-Fluorobenzyl alcohol | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | P261, P280, P302+P352, P305+P351+P338 |
| 2-Fluoro-5-methoxybenzyl chloride | Corrosive, Lachrymator (Assumed based on similar structures) | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Benzyl chloride | H301, H314, H317, H331, H351 (Toxic if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Toxic if inhaled, Suspected of causing cancer) | P201, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P308+P313 |
| 4-Methoxybenzyl chloride | H314 (Causes severe skin burns and eye damage) | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| 2-Fluorobenzyl chloride | H314 (Causes severe skin burns and eye damage) | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
Note: Safety information is based on available Safety Data Sheets (SDS) and may not be exhaustive. Always consult the specific SDS for detailed handling and safety procedures.
Experimental Protocols
The following are generalized experimental protocols for the O-alkylation of 4-nitrophenol using a benzyl alcohol derivative. These protocols are based on standard procedures for the Mitsunobu reaction and Williamson ether synthesis and should be adapted and optimized for specific substrates and scales.
Protocol 1: O-Alkylation via Mitsunobu Reaction
This protocol is suitable for the direct use of benzyl alcohols.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Substituted Benzyl Alcohol (e.g., this compound) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitrophenol, the substituted benzyl alcohol, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DIAD or DEAD) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired ether product.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol requires the conversion of the benzyl alcohol to the corresponding benzyl chloride or bromide.
Part A: Conversion of Benzyl Alcohol to Benzyl Chloride (General Procedure)
Materials:
-
Substituted Benzyl Alcohol (e.g., this compound) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Catalytic amount of Dimethylformamide (DMF) (for oxalyl chloride)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted benzyl alcohol in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF) to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl chloride, which may be used in the next step without further purification.
Part B: Williamson Ether Synthesis
Materials:
-
4-Nitrophenol (1.0 eq)
-
Substituted Benzyl Chloride (from Part A) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
To a round-bottom flask, add 4-nitrophenol and the base (e.g., K₂CO₃).
-
Add anhydrous acetonitrile or DMF and stir the suspension.
-
Add the substituted benzyl chloride to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
Caption: Workflow for O-alkylation via the Mitsunobu reaction.
Caption: Workflow for O-alkylation via the Williamson ether synthesis.
Cost-Benefit Analysis
Benefits of using this compound:
-
Introduction of Fluorine: The primary advantage is the incorporation of a fluorine atom into the target molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can influence the reactivity of the benzyl alcohol and the properties of the final product. The ortho-fluoro substituent can also impact the conformation of the molecule.
-
Versatility: It can be used in various synthetic transformations, including etherification, esterification, and as a precursor for more complex heterocyclic systems.
Costs and Drawbacks:
-
High Cost: As indicated in Table 1, this compound is significantly more expensive than its non-fluorinated or simpler substituted counterparts. This high cost can be a major limiting factor, especially for large-scale synthesis.
-
Potentially Lower Reactivity in SN2 Reactions: The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the alcohol in a Mitsunobu reaction and can also have a modest impact on the rate of the Williamson ether synthesis. However, the methoxy group's electron-donating effect can counteract this to some extent.
-
Limited Availability: While available from several suppliers, it may not be as readily accessible in large quantities as benzyl alcohol or 4-methoxybenzyl alcohol.
Comparison with Alternatives:
-
Benzyl Alcohol: The most cost-effective option, but lacks the beneficial electronic and steric effects of the substituents. It serves as a good baseline for comparison.
-
4-Methoxybenzyl Alcohol: More reactive than benzyl alcohol in reactions proceeding through a carbocation-like transition state due to the electron-donating methoxy group. It is also relatively inexpensive. The resulting ether can be cleaved under milder conditions than a simple benzyl ether, which can be an advantage in protecting group strategies.
-
2-Fluorobenzyl Alcohol: Allows for the introduction of fluorine at a lower cost than the difunctionalized alcohol. The ortho-fluoro substituent can influence the molecule's conformation and electronic properties.
Conclusion
The use of this compound in synthesis presents a clear trade-off between the desirable properties imparted by its unique substitution pattern and its high cost. For early-stage drug discovery and the synthesis of high-value compounds where the presence of both fluorine and methoxy groups is crucial for biological activity, the additional expense may be justified. However, for applications where cost is a primary driver and the specific electronic effects of the fluoro and methoxy groups are not essential, less expensive alternatives such as 4-methoxybenzyl alcohol or benzyl alcohol would be more practical choices. The decision should be made on a case-by-case basis, carefully weighing the synthetic goals against the economic realities of the project.
References
- 1. Benzyl Alcohol, 99%, Pure 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. intratec.us [intratec.us]
- 3. 148390250 [thermofisher.com]
- 4. Benzyl alcohol price,buy Benzyl alcohol - chemicalbook [m.chemicalbook.com]
- 5. 4-Methoxybenzyl alcohol price,buy 4-Methoxybenzyl alcohol - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
A Spectroscopic Comparison of 2-Fluoro-5-methoxybenzyl Alcohol and Its Precursors
A detailed analysis of the spectroscopic characteristics of 2-Fluoro-5-methoxybenzyl alcohol and its synthetic precursors, 2-fluoro-5-methoxybenzaldehyde and 2-fluoro-5-methoxytoluene, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their key spectral features, supported by experimental data and protocols.
This guide delves into the spectroscopic nuances of this compound, a valuable building block in medicinal chemistry and materials science, and its common precursors. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural transformations that occur during its synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This information is crucial for reaction monitoring, quality control, and structural verification.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found. Predicted shifts would be similar to 5-Fluoro-2-methoxybenzyl alcohol: ~7.0-6.8 (m, Ar-H), 4.6 (s, CH₂), 3.8 (s, OCH₃), 2.0 (br s, OH). |
| 2-Fluoro-5-methoxybenzaldehyde | No experimental data found. Predicted shifts would be approximately: 10.3 (s, CHO), 7.5-7.1 (m, Ar-H), 3.9 (s, OCH₃). |
| 2-Fluoro-5-methoxytoluene | No experimental data found. Predicted shifts would be similar to 2-fluorotoluene with the addition of a methoxy signal: ~7.2-6.8 (m, Ar-H), 3.8 (s, OCH₃), 2.3 (s, CH₃). |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found. |
| 2-Fluoro-5-methoxybenzaldehyde | No experimental data found. |
| 2-Fluoro-5-methoxytoluene | No experimental data found. |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | No experimental data found. Expected peaks: 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1000 (C-O stretch), 1200-1100 (C-F stretch). |
| 2-Fluoro-5-methoxybenzaldehyde | No experimental data found. Expected peaks: 3100-3000 (Ar C-H stretch), 2900-2800 & 2800-2700 (Aldehyde C-H stretch), 1710-1685 (C=O stretch), 1600-1450 (Ar C=C stretch), 1250-1000 (C-O stretch), 1200-1100 (C-F stretch). |
| 2-Fluoro-5-methoxytoluene | No experimental data found. Expected peaks: 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1000 (C-O stretch), 1200-1100 (C-F stretch). |
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity) |
| This compound | No experimental data found. Predicted [M]+ at m/z 156. |
| 2-Fluoro-5-methoxybenzaldehyde | Predicted [M]+ at m/z 154.04.[1] |
| 2-Fluoro-5-methoxytoluene | No experimental data found. Predicted [M]+ at m/z 140. |
Note: The absence of experimental data for some compounds highlights a gap in the publicly available spectroscopic literature. The predicted values are based on the analysis of similar structures and are provided for estimation purposes.
Experimental Protocols
The synthesis of this compound from 2-fluoro-5-methoxybenzaldehyde is a standard reduction reaction. A general protocol is provided below.
Synthesis of this compound
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M, for workup)
Procedure:
-
Dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer, for example, using electron ionization (EI) or electrospray ionization (ESI).
Synthetic Pathway and Analysis Workflow
The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic comparison.
References
Evaluating the Effect of Fluorine Substitution on Benzyl Alcohol Acidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties, including acidity. This guide provides a comparative evaluation of the effect of fluorine substitution on the acidity of benzyl alcohol. Understanding these effects is crucial for the rational design of molecules with tailored properties in drug development and other chemical sciences.
Quantitative Data Summary
| Compound | Structure | Position of Fluorine | pKa (in Water) | Data Type |
| Benzyl Alcohol | C₆H₅CH₂OH | - | 15.40[1] | Experimental |
| 2-Fluorobenzyl Alcohol | o-FC₆H₄CH₂OH | ortho | Not available | - |
| 3-Fluorobenzyl Alcohol | m-FC₆H₄CH₂OH | meta | 14.09 (Predicted)[2] | Predicted |
| 4-Fluorobenzyl Alcohol | p-FC₆H₄CH₂OH | para | Not available | - |
Note: The pKa value for 3-Fluorobenzyl alcohol is a predicted value and should be interpreted with caution. The absence of readily available experimental pKa values for 2- and 4-fluorobenzyl alcohol highlights a data gap in the literature.
Impact of Fluorine Substitution on Acidity
Fluorine is a highly electronegative atom, and its introduction into the benzene ring of benzyl alcohol is expected to increase the acidity of the hydroxyl group. This is due to the electron-withdrawing inductive effect (-I effect) of the fluorine atom. By withdrawing electron density from the aromatic ring and, subsequently, from the benzylic carbon and the oxygen atom, the O-H bond is polarized, facilitating the release of the proton (H⁺). This electron withdrawal also stabilizes the resulting benzyloxide anion, shifting the acid-base equilibrium towards dissociation and resulting in a lower pKa.
The position of the fluorine substituent on the aromatic ring influences the magnitude of this acidifying effect. Generally, the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Therefore, it is anticipated that the acidity of the fluorobenzyl alcohols would follow the trend: ortho > meta > para.
While experimental pKa values in solution are not available for a direct comparison, gas-phase acidity studies of substituted benzyl alcohols support this trend.[3][4] Gas-phase acidities measure the intrinsic acidity of a molecule in the absence of solvent effects. These studies demonstrate that the acidity of benzyl alcohol is indeed enhanced by electron-withdrawing substituents like fluorine.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in chemistry. Two common methods employed for this purpose are potentiometric titration and spectrophotometric analysis.
1. Potentiometric Titration
This is a highly accurate and widely used method for determining pKa values.
-
Principle: A solution of the compound under investigation is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.
-
Procedure:
-
A known concentration of the fluorinated benzyl alcohol is dissolved in a suitable solvent, typically water or a mixed solvent system (e.g., water-DMSO) if solubility is an issue.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base is added in small, precise volumes.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH of the solution plateaus.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
2. Spectrophotometric Method
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
-
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the change in absorbance as the compound transitions from its protonated to its deprotonated form.
-
Procedure:
-
A series of buffer solutions with known and varying pH values are prepared.
-
A constant concentration of the fluorinated benzyl alcohol is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
A wavelength where the protonated and deprotonated forms of the alcohol have significantly different molar absorptivities is selected for analysis.
-
-
Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point of the curve.
Conclusion
The substitution of a fluorine atom onto the benzene ring of benzyl alcohol is predicted to increase its acidity due to the electron-withdrawing inductive effect of fluorine. This effect stabilizes the conjugate base, leading to a lower pKa. While a quantitative comparison is hindered by the lack of experimental pKa values for all fluorinated isomers in the same solvent, the established principles of physical organic chemistry and gas-phase acidity data suggest a tangible acidifying effect. The precise determination of these pKa values through standardized experimental protocols, such as potentiometric titration or spectrophotometry, would be a valuable contribution to the field, aiding in the design and development of new chemical entities in various research areas.
References
Comparative Analysis of Cross-Reactivity for 2-Fluoro-5-methoxybenzyl Alcohol and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity potential of 2-Fluoro-5-methoxybenzyl alcohol against a panel of structurally similar benzyl alcohol derivatives. Understanding the cross-reactivity profile of a compound is crucial in drug development to assess potential off-target effects and ensure target specificity. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes known structure-activity relationship (SAR) principles for substituted benzyl alcohols and presents a hypothetical cross-reactivity study to illustrate the expected trends.
Introduction to Cross-Reactivity in Benzyl Alcohol Derivatives
Benzyl alcohol and its derivatives are widely used in various applications, including as preservatives in pharmaceutical formulations and as precursors in organic synthesis.[1][2] The biological activity and potential for cross-reactivity of these compounds are significantly influenced by the nature and position of substituents on the aromatic ring. For instance, halogenation, such as the introduction of a fluorine atom, can modulate a molecule's lipophilicity and binding interactions with biological targets. Conversely, the presence of a methoxy group can also alter the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity and specificity.
Hypothetical Comparative Cross-Reactivity Data
To illustrate the potential cross-reactivity profile of this compound, the following table summarizes hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed to measure the binding of each compound to a hypothetical biological target, with lower IC50 values indicating higher binding affinity.
Table 1: Hypothetical Cross-Reactivity of Benzyl Alcohol Derivatives against a Target Protein
| Compound | Structure | Hypothetical IC50 (µM) | Predicted Cross-Reactivity (%) vs. Benzyl Alcohol |
| Benzyl Alcohol |
| 100 | 100 |
| This compound |
| 50 | 200 |
| 2-Fluorobenzyl alcohol |
| 75 | 133 |
| 4-Methoxybenzyl alcohol |
| 120 | 83 |
| 2,5-Difluorobenzyl alcohol |
| 60 | 167 |
| 3,4-Dichlorobenzyl alcohol |
| 40 | 250 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential cross-reactivity trends based on SAR principles. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to generate the type of data presented above.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay is a standard method for quantifying the binding affinity of small molecules to a specific protein target.[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs, which reflects their relative binding affinity to the target protein.
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated tracer molecule (a known ligand for the target protein)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound and competitor compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of the test compounds (including this compound and its analogs) to the wells, followed by the addition of a fixed concentration of the biotinylated tracer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association and dissociation rates.
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of this compound and its analogs to the immobilized target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (analytes)
Procedure:
-
Ligand Immobilization: Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject serial dilutions of the test compounds over the sensor surface for a defined association time.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the logical workflow of a cross-reactivity study and a hypothetical signaling pathway that could be impacted by the binding of these compounds.
Caption: Experimental workflow for a cross-reactivity study.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-methoxybenzyl Alcohol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and environmental responsibility are paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 2-Fluoro-5-methoxybenzyl alcohol, a halogenated organic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is an irritant, causing skin and serious eye irritation.[1][2][3][4][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust, mist, or spray.[1][6]
Key Hazard Data Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation.[1][2][3][4][5] | Dermal contact |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3][4][5] | Eye contact |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound follows the protocols for halogenated organic waste.[6][7][8] Due to its fluorine atom, it must not be mixed with non-halogenated organic waste streams to prevent costly and improper disposal.[8][9]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical waste, ensure you are wearing the following PPE:
-
Safety Goggles: To protect against splashes and eye contact.[2][6]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option.[6]
-
Lab Coat: To protect skin and clothing.[6]
-
Closed-toe Shoes: Standard laboratory practice.[6]
All handling of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Step 2: Waste Segregation and Container Selection
-
Identify as Halogenated Waste: this compound is a halogenated organic compound.[7][8]
-
Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste."[7][8][10] The container must be made of a material compatible with the chemical and have a secure screw-top cap.[10]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic solvents or other incompatible waste types.[8][9][10]
Step 3: Waste Collection and Labeling
-
Transferring Waste: Carefully transfer the this compound waste into the designated halogenated waste container, avoiding splashes.
-
Labeling the Container: The container must be labeled with a "Hazardous Waste" tag.[11][12] The label must include:
Step 4: Storage and Disposal
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[10][13] Store the container in a designated and properly ventilated satellite accumulation area.[13]
-
Arrange for Pickup: Once the container is full or you have reached your facility's limit for hazardous waste accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[13] The waste will likely be sent for incineration at a licensed hazardous waste disposal facility.[1][8]
Spill Cleanup
In the event of a spill, use absorbent pads to contain the material.[10] Place the used absorbent pads in a sealed, labeled plastic bag or other appropriate container and dispose of it as halogenated organic waste.[10]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. wattbarind.com [wattbarind.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 2-Fluoro-5-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-5-methoxybenzyl alcohol. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2[1][3] | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). PVC gloves may also offer good resistance to alcohols.[4][5] |
| Lab Coat: Standard laboratory coat. | ||
| Serious Eye Damage/Irritation | Category 2A/2[1][3] | Eye Protection: Safety goggles or a face shield.[1][6] |
| Specific target organ toxicity | Category 3 (Respiratory irritation)[1][3] | Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation (fume hood).[1] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[7] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] | General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
Experimental Workflow and Handling Procedures
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to disposal.
Operational Plan
-
Preparation :
-
Before handling, thoroughly review the safety data for this compound or a structurally similar compound.
-
Ensure all necessary PPE is available and in good condition. This includes chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Prepare the work area, preferably within a chemical fume hood, and ensure a spill kit is readily accessible.[1]
-
-
Handling :
-
When weighing or transferring the chemical, do so in a well-ventilated area to avoid inhalation of any dust or vapors.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][8]
-
-
Cleanup :
-
In case of a spill, contain the material and clean it up using an appropriate absorbent.[2] Place the waste in a sealed container for disposal.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of contaminated clothing and PPE properly. Wash hands thoroughly with soap and water after handling.[1]
-
Disposal Plan
-
Waste Collection : Collect all waste material, including contaminated consumables, in a clearly labeled and sealed container.
-
Disposal Method : The recommended method of disposal for this type of chemical is through an authorized incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it in drains or the environment. All disposal practices must comply with local, state, and federal regulations.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][9] |
| Skin Contact | Take off immediately all contaminated clothing. Flush skin with plenty of water and soap.[1][9] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] If you feel unwell, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and then drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1] |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.be [fishersci.be]
- 4. hsa.ie [hsa.ie]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. mcrsafety.com [mcrsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
